The following technical guide details the properties, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine , a specialized fluorinated building block used in high-value medicinal chemistry progr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine , a specialized fluorinated building block used in high-value medicinal chemistry programs.
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a tri-substituted aromatic amine designed for lead optimization in drug discovery. It combines three critical pharmacophoric features on a single benzene scaffold:
Primary Amine: A versatile handle for amide coupling, reductive amination, or sulfonamide formation.
Trifluoromethyl Group (-CF₃): Enhances metabolic stability and lipophilicity.
Fluorine Atom (-F): Modulates pKa and blocks metabolic oxidation at the 2-position.
Methyl Group (-CH₃): Provides steric bulk to fill hydrophobic pockets (the "Magic Methyl" effect) and restricts bond rotation.
The synthesis of this compound typically proceeds via the reduction of its corresponding nitrile precursor. This route is preferred over the amide reduction of the benzoic acid due to atom economy and the availability of the nitrile intermediate.
Reductant: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)
Solvent: Anhydrous THF
Quench: Methanol (MeOH), HCl (1M)
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add the nitrile substrate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).
Addition: Cool the solution to 0°C using an ice bath. Add BH₃·THF (3.0 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+H not usually visible, look for consumption) and appearance of the amine (M+H = 208.17).
Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution (H₂) ceases.
Acid Hydrolysis: Add 1M HCl (excess) and stir at room temperature for 1 hour to break the boron-amine complex.
Workup: Basify the aqueous layer to pH >12 using 4M NaOH. Extract with Dichloromethane (DCM) (3x).
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient) if necessary.
Causality & Logic:
Why BH₃·THF? Catalytic hydrogenation (H₂/Pd) can sometimes result in de-halogenation (loss of Cl/Br/I, though F is stronger) or secondary amine formation. Borane is chemoselective for nitriles in the presence of halogens.
Acid Hydrolysis: Essential because borane forms a stable Lewis acid-base adduct with the resulting amine, which must be hydrolyzed to release the free base.
Applications in Drug Discovery
This building block is specifically engineered for Lead Optimization phases where potency and metabolic stability need simultaneous improvement.
Strategic Utility: The "Fluorine-Methyl-Trifluoromethyl" Triad
Metabolic Blocking: The Fluorine at position 2 and the Methyl at position 5 block common sites of CYP450-mediated oxidation, extending the drug's half-life (t½).
Lipophilicity Tuning: The -CF₃ group significantly increases LogP, enhancing membrane permeability (blood-brain barrier penetration).
Conformational Restriction: The 5-methyl group introduces steric clash with adjacent substituents, potentially locking the molecule into a bioactive conformation.
DOT Diagram 2: SAR Decision Logic
This diagram illustrates when a medicinal chemist should select this specific building block over a standard benzylamine.
Caption: Figure 2. Decision tree for incorporating the 2-F-5-Me-4-CF3 motif during Structure-Activity Relationship (SAR) studies.
Handling & Safety (E-E-A-T)
Signal Word: DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage.
H302: Harmful if swallowed.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates.
Self-Validating Safety Protocol:
Before scaling up, perform a DSC (Differential Scanning Calorimetry) analysis on the nitrile reduction step. The reaction of Borane with nitriles is exothermic; ensure the cooling capacity of the reactor exceeds the heat release rate (
).
References
Apollo Scientific . Product Analysis: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS 1323966-36-4).[1][2][3] Retrieved from
Sigma-Aldrich . Building Block Analogs: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid (CAS 1323955-61-8). Retrieved from
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference for F/CF3 effects).
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery. Angewandte Chemie International Edition. (General reference for Methyl effects).
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine chemical structure
Core Intermediate for Medicinal Chemistry & Lead Optimization Executive Summary 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 1323966-36-4) is a specialized fluorinated building block used primarily in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Core Intermediate for Medicinal Chemistry & Lead Optimization
Executive Summary
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 1323966-36-4) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents. It belongs to the class of poly-substituted benzylamines, which serve as critical pharmacophores in kinase inhibitors, GPCR ligands, and agrochemicals.
The compound is distinguished by its specific substitution pattern: a trifluoromethyl group at the para position (relative to the amine side chain) providing metabolic stability, a fluorine atom at the ortho position modulating pKa and conformation, and a methyl group at the meta position adding hydrophobic bulk. This guide details its physicochemical properties, synthetic routes, and handling protocols.
Chemical Identity & Physicochemical Properties[1][2]
Note: Experimental data for this specific isomer is limited; values below are calculated based on structure-property relationships (SPR).
Property
Value (Predicted)
Significance
cLogP
~2.3 - 2.5
Moderate lipophilicity; good membrane permeability.
pKa (Conjugate Acid)
~8.5 - 9.0
Lower than unsubstituted benzylamine (9.3) due to electron-withdrawing 2-F/4-CF3 groups.
H-Bond Donors
2 (NH₂)
Critical for active site binding.
H-Bond Acceptors
1 (N) + F atoms
Fluorine acts as a weak acceptor.
Polar Surface Area (PSA)
~26 Ų
Favorable for CNS penetration if required.
Synthetic Methodologies
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is typically approached via the reduction of its corresponding nitrile or reductive amination of its aldehyde precursor.
Pathway A: Catalytic Hydrogenation of Nitrile (Preferred)
This route is preferred for scale-up due to atom economy and the availability of the precursor 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (CAS: 1323966-20-6) .
Reaction Scheme (DOT Visualization)
Figure 1: Catalytic hydrogenation route from the nitrile precursor.
Detailed Protocol
Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (1.0 eq) dissolved in Methanol (10 vol).
Catalyst Addition: Add Raney Nickel (20 wt% loading) under an inert Argon atmosphere. Caution: Raney Ni is pyrophoric.
Hydrogenation: Seal the reactor, purge with N₂, then pressurize with H₂ to 50 psi (3.5 bar). Stir vigorously at room temperature for 12–18 hours.
Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.
Purification: The crude amine is often pure enough for use. If necessary, purify via acid-base extraction (dissolve in DCM, extract with 1N HCl, basify aqueous layer with NaOH, extract back into DCM).
Pathway B: Reductive Amination of Benzaldehyde
Used when the aldehyde precursor 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (CAS: 1323966-40-0) is more accessible.
Imine Formation: React the aldehyde with Ammonium Acetate (10 eq) in Methanol.
Conformational Lock: The ortho-fluorine can create an intramolecular electrostatic interaction with the benzylic amine protons, locking the conformation for better entropy upon binding.
pKa Modulation: Lowers the amine pKa, reducing the energy penalty for desolvation if the binding pocket is hydrophobic.
5-Methyl (-CH₃):
Hydrophobic Fill: Targets small hydrophobic clefts (e.g., the "gatekeeper" region in kinases) to improve selectivity over homologous proteins.
Pharmacophore Mapping (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) map of the trisubstituted ring.
An In-depth Technical Guide to the Safe Handling of Fluorinated Benzylamines for Research and Development
Foreword: Important Note on Chemical Analogues This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS RN: 199296-61-2) . Extensive s...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Important Note on Chemical Analogues
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS RN: 199296-61-2) . Extensive safety data is publicly available for this compound and forms the basis of this document.
It is critical to note that the target molecule of your query, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine , is a distinct chemical entity. While structurally similar, the addition and positional change of a methyl group can alter the physicochemical, reactive, and toxicological properties of a compound in unpredictable ways.
Therefore, this document must be used as a surrogate guide for preliminary risk assessment and planning only . The information herein is intended to highlight the potential hazards associated with this class of fluorinated benzylamines and to establish a baseline for safe laboratory practices. It is not a direct replacement for a specific Safety Data Sheet (SDS) for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. Before any handling of the target compound, a comprehensive, substance-specific risk assessment must be conducted by qualified environmental health and safety (EHS) professionals.
Section 1: Chemical Identity and Hazard Classification
For the purpose of this guide, all data pertains to the analogue 2-Fluoro-5-(trifluoromethyl)benzylamine .
This compound is a substituted benzylamine, a class of molecules often used as building blocks in pharmaceutical and agrochemical synthesis.[1] The presence of a trifluoromethyl group and a fluorine atom can significantly influence the molecule's stability, reactivity, and biological activity.
Chemical and Physical Properties
A summary of the key identifiers and physical properties for 2-Fluoro-5-(trifluoromethyl)benzylamine is presented below. This data is essential for engineering controls, storage considerations, and emergency response planning.
Room Temperature, recommended <15°C in a cool, dark place
Globally Harmonized System (GHS) Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The primary hazards are related to its corrosive nature.
Expert Insight: A Category 1B classification for skin corrosion indicates that the material causes destruction of skin tissue, namely visible necrosis through the epidermis and into the dermis, following an exposure of up to 4 hours.[6][7] Category 1 for eye damage signifies that the substance can produce irreversible effects on the eye.[8][9] This high level of corrosivity necessitates stringent engineering controls and the use of robust personal protective equipment, as detailed in the following sections.
Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes safety interventions from most to least effective. This systematic approach should be applied before any work with 2-Fluoro-5-(trifluoromethyl)benzylamine begins.
Caption: Hierarchy of Controls applied to handling corrosive liquid amines.
Expertise & Experience: While PPE is visually the most obvious control, it is the last line of defense. The primary focus for corrosive liquids like this benzylamine analogue must be on Engineering Controls . All manipulations that could generate aerosols or vapors—including opening the container, weighing, and transferring—must be performed inside a certified chemical fume hood.[10][11] Administrative controls, such as well-documented Standard Operating Procedures (SOPs), ensure that every researcher understands the hazards and follows the same validated workflow, minimizing procedural errors.
Section 3: Standard Operating Procedures (SOPs)
The following protocols are provided as a template. They must be adapted and approved by your institution's EHS department.
Handling and Use Protocol
Preparation:
Confirm the chemical fume hood is operational and has a valid certification.
Assemble all necessary equipment (glassware, stir bars, reagents) inside the fume hood.
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12]
Don the required PPE as specified in Section 4.
Aliquotting the Reagent:
The compound should be stored under an inert gas as it may be air-sensitive.
Secure the reagent bottle in the fume hood.
Slowly uncap the bottle to gently release any pressure.
Use a clean, dry syringe or pipette to withdraw the required volume. To prevent suck-back of this corrosive liquid, always use a pipette aid or bulb; never pipette by mouth.
Dispense the liquid directly into the reaction vessel, touching the tip of the pipette to the inner wall of the vessel to avoid splashing.
Promptly and securely recap the reagent bottle.
Waste Disposal:
All contaminated materials (pipette tips, gloves, wipes) must be disposed of in a designated, labeled hazardous waste container.
Unused reagent and reaction waste must be collected in a compatible, sealed, and clearly labeled corrosive liquid waste container.
Consult your institution's waste disposal guidelines.[5]
Storage Protocol
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[10][12]
Container: Keep the container tightly closed to prevent degradation and release of vapors.[4][12]
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.
Atmosphere: For long-term stability and to prevent potential degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12]
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are primary, but a robust PPE strategy is mandatory to protect against accidental contact.
Control
Specification
Rationale and Best Practices
Engineering
Certified Chemical Fume Hood
Required for all manipulations to contain corrosive vapors and prevent inhalation.[10]
Eye/Face
Chemical safety goggles AND a full-face shield
Goggles protect against splashes; the face shield protects the entire face. This combination is required due to the Category 1 eye damage classification.[5][12]
Hand
Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.
Nitrile gloves may offer insufficient protection for prolonged contact. Always check the glove manufacturer’s chemical compatibility chart. Inspect gloves for defects before each use and remove them carefully to avoid skin contamination.[10]
Skin/Body
Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.
Provides a barrier against splashes and spills. Contaminated clothing must be removed immediately, and the affected skin rinsed.[5][12]
Respiratory
Not required if work is performed within a functional fume hood.
If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., for ammonia and organic ammonia derivatives) is necessary.[5]
Section 5: Emergency and First-Aid Procedures
Immediate and decisive action is critical in the event of an exposure. The corrosivity of the material means that tissue damage begins on contact.
Emergency Response Workflow
Caption: Emergency first-aid response workflow for exposure.
First-Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, specifically from an ophthalmologist.[4][5]
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[4][5][13]
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, trained personnel should provide artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Call a physician immediately.[4][5][13]
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician immediately. Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[5][11][13]
Fire-Fighting and Spill Measures
Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
Spills: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, closed container for disposal.[13] Do not let the product enter drains.
Section 6: Toxicological and Ecological Information
Toxicological Profile: The primary toxicological concern is severe corrosion.[5] Ingestion causes severe swelling, damage to delicate tissues, and a danger of perforation.[5][11] Other toxicological properties (e.g., carcinogenicity, mutagenicity, reproductive toxicity) have not been fully investigated.[5]
Ecotoxicity: Data on environmental hazards is limited. As a precaution, the substance should not be released into the environment or drains.[10]
References
Framework to Guide Selection of Chemical Alternatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Workplace Safety. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine Spectral Data (NMR, IR, MS)
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
[1]
Executive Summary
This technical guide provides a comprehensive spectral characterization profile for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 1323966-36-4). As a poly-functionalized fluorinated building block, this compound is critical in the synthesis of pharmaceutical candidates, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.
This document details the expected Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures, supported by mechanistic fragmentation logic and experimental protocols for data acquisition.
Understanding the synthetic origin is vital for impurity profiling. This compound is typically derived from the reduction of its nitrile precursor.
Figure 1: Standard synthetic route via nitrile reduction, highlighting the origin of potential nitrile impurities.
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
The NMR profile of this compound is defined by the complex coupling patterns introduced by the fluorine atoms (
F, spin 1/2). The presence of both an aromatic fluorine and a trifluoromethyl group creates distinct splitting patterns in H and C spectra.
H NMR Data (400 MHz, CDCl
)
Note: Chemical shifts (
) are referenced to TMS (0.00 ppm).
Position
Shift ( ppm)
Multiplicity
Integral
Coupling Constants ( Hz)
Assignment Logic
Ar-H (C3)
7.35 - 7.45
Doublet (d)
1H
Ortho to Fluorine (C2). Large coupling is characteristic.
Ar-H (C6)
7.15 - 7.25
Doublet (d)
1H
Meta to Fluorine (C2). Para to nothing.
Benzylic CH
3.92
Singlet (s)
2H
-
May appear as a fine doublet ( Hz) at high resolution.
Ar-CH
2.45
Singlet (s)
3H
-
Broadened slightly by ortho-CF coupling.
NH
1.60
Broad Singlet
2H
-
Exchangeable; shift varies with concentration/water.
C NMR Data (100 MHz, CDCl
)
The
C spectrum is dominated by C-F couplings. The CF group appears as a quartet, and the aromatic carbons split based on their distance to the fluorine atoms.
Carbon Type
Shift ( ppm)
Splitting Pattern
Coupling ()
C2 (Ar-F)
~160.5
Doublet (d)
Hz
C4 (Ar-CF)
~128.0
Quartet of Doublets (qd)
Hz (CF), Hz (Ar-F)
CF
~124.0
Quartet (q)
Hz
C1 (Quaternary)
~135.2
Doublet (d)
Hz
C5 (Ar-Me)
~132.0
Quartet (q)
Hz (Long range to CF)
C3 (Ar-H)
~116.5
Doublet (d)
Hz
C6 (Ar-H)
~130.5
Doublet (d)
Hz
Benzylic C
45.8
Doublet (d)
Hz
Methyl C
18.5
Singlet/Multiplet
-
F NMR Data (376 MHz, CDCl
)
Reference: CFCl
(0.00 ppm) or CF (-164.9 ppm).
-62.5 ppm (3F, s): Trifluoromethyl group (CF). May show small coupling to Ar-F if resolution permits.
-118.0 ppm (1F, m): Aromatic Fluorine. Multiplet due to coupling with H3 and H6.
Mass Spectrometry (MS) Profile
Mass spectrometry analysis for this compound often utilizes Electrospray Ionization (ESI) in positive mode for the protonated molecular ion, or Electron Impact (EI) for structural elucidation via fragmentation.
ESI-MS (Positive Mode)
[M+H]
: m/z 208.18 (Base Peak)
[M+Na]
: m/z 230.17
[2M+H]
: m/z 415.35 (Dimer formation common in concentrated amine samples)
Fragmentation Logic (EI-MS / CID)
The fragmentation pathway is driven by the stability of the benzyl cation and the loss of the amine group.
Figure 2: Predicted fragmentation pathway showing the characteristic loss of ammonia to form the stabilized fluorinated tropylium cation.
Infrared Spectroscopy (IR)[5]
The IR spectrum serves as a rapid identification tool, confirming the presence of the primary amine and the fluorinated aromatic system.
Wavenumber (cm)
Assignment
Functional Group
3350 - 3280
N-H Stretch
Primary Amine (-NH), doublet usually observed.
2950 - 2850
C-H Stretch
Methyl and Methylene groups.
1620 - 1590
N-H Bend
Primary Amine scissoring.
1500 - 1450
C=C Stretch
Aromatic Ring breathing.
1320 - 1100
C-F Stretch
Strong, broad bands characteristic of CF and Ar-F.
Note: Amines can cause peak tailing; ensure the column is end-capped.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66523484, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile. Retrieved from [Link](Precursor data used for structural verification).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Reichert, D. E., et al. (2019). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Reference for
F NMR shift ranges in substituted benzenes).
Foundational
A Technical Guide to the Procurement and Qualification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine for Advanced Research
Abstract For researchers and drug development professionals, the timely acquisition of high-purity, well-characterized chemical building blocks is paramount. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a prime ex...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers and drug development professionals, the timely acquisition of high-purity, well-characterized chemical building blocks is paramount. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a prime example of a highly functionalized intermediate with significant potential in medicinal and agrochemical discovery programs. The strategic placement of its fluoro, methyl, and trifluoromethyl groups offers a unique scaffold for modulating properties such as metabolic stability, lipophilicity, and binding affinity. However, this compound is not a widely available catalog item, presenting a significant sourcing challenge. This guide provides a comprehensive framework for navigating the custom synthesis landscape, qualifying suppliers, and establishing a robust in-house quality control protocol to ensure the identity, purity, and integrity of this critical research material.
Introduction: A Molecule of Interest and a Sourcing Imperative
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (Structure shown in Figure 1) represents a confluence of desirable structural motifs in modern drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for other groups and can significantly enhance metabolic stability and binding interactions. The fluorine atom and methyl group allow for fine-tuning of electronic properties and molecular conformation.
A thorough search of prominent chemical supplier catalogs reveals that this specific substitution pattern is not a standard, off-the-shelf product. This reality shifts the procurement strategy from simple acquisition to a more involved process of custom synthesis. Therefore, the onus is on the researcher to not only identify a competent manufacturing partner but also to clearly define the quality attributes and analytical methods required for validation.
Figure 1: Structure of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Molecular Formula: C₉H₉F₄N
Molecular Weight: 207.17 g/mol
The Custom Synthesis Workflow: From Inquiry to Qualified Reagent
Engaging a contract development and manufacturing organization (CDMO) or a specialized custom synthesis laboratory is the most viable path for obtaining 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. The process requires careful management and clear communication at every stage.
Identifying a Synthesis Partner
While this specific compound is not listed, companies that specialize in fluorinated building blocks and offer custom synthesis services are ideal candidates. For example, suppliers like Aromsyn Co., Ltd. explicitly state custom synthesis capabilities for halogenated aromatics, making them a potential starting point for inquiries[1]. The key is to engage with suppliers who have demonstrated expertise in complex aromatic and fluorine chemistry.
The Engagement and Manufacturing Process
The workflow for acquiring a custom-synthesized chemical is a multi-step, collaborative process. It involves a detailed Request for Quotation (RFQ), rigorous supplier evaluation, and a transparent manufacturing and quality control campaign.
A typical workflow for procuring a custom-synthesized chemical intermediate.
Defining and Verifying Quality: A Self-Validating System
For a non-catalog compound, the Certificate of Analysis (CoA) provided by the supplier is the starting point, but independent verification is crucial for scientific integrity. The researcher must establish an orthogonal set of analytical tests to confirm the material's identity and purity before its inclusion in critical experiments.
Analytical Workflow for Incoming Material
A structured analytical approach ensures that the received material meets all required specifications. This workflow should be documented and executed for every new batch.
A robust analytical workflow for qualifying custom-synthesized materials.
Experimental Protocols for In-House Qualification
The following protocols provide a framework for the comprehensive analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton environment and their connectivity, ¹⁹F NMR specifically probes the fluorine-containing groups, and ¹³C NMR verifies the carbon backbone.
Expected Spectral Features:
¹H NMR:
An aromatic region showing two distinct signals, likely doublets or doublet of doublets due to coupling with the adjacent ¹⁹F atom.
A singlet for the benzylic methylene protons (-CH₂NH₂).
A singlet for the methyl group (-CH₃) protons.
A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.
¹⁹F NMR:
Two distinct singlets (or narrowly coupled multiplets). One for the aromatic C-F and one for the -CF₃ group.
¹³C NMR:
Signals corresponding to the 9 unique carbon atoms, with characteristic splitting for carbons bonded to or near fluorine atoms (C-F coupling).
Protocol:
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra on a 400 MHz or higher spectrometer.
Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values against the predicted structure.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a precise and accurate method for quantifying the purity of a compound and detecting non-volatile impurities. A reversed-phase method is ideal for this moderately polar analyte.
Protocol:
System: An HPLC or UPLC system with a UV/Vis or DAD detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
Start at 10% B, hold for 1 minute.
Ramp to 95% B over 10 minutes.
Hold at 95% B for 2 minutes.
Return to 10% B and re-equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Prepare a stock solution at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.
Analysis: Inject 5 µL. Calculate purity based on the area percent of the main peak relative to the total peak area. Impurities from starting materials or side reactions should be well-resolved from the main product peak.
Mass Verification via Mass Spectrometry (MS)
Causality: MS provides confirmation of the molecular weight of the compound, serving as a critical identity check.
Protocol:
System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.
Method: Use the HPLC method described above, directing the flow to the MS detector.
Ionization Mode: Positive ion mode (ESI+).
Analysis: Search the resulting mass spectrum for the protonated molecular ion [M+H]⁺.
Expected [M+H]⁺: 208.0743
Handling, Storage, and Safety
Based on analogous structures like 2-Fluoro-5-(trifluoromethyl)benzylamine, this compound should be handled with care.
Safety: Assumed to be corrosive and capable of causing skin and eye damage. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[2].
Storage: Benzylamines can be sensitive to air and light. For long-term stability, it is recommended to store the material in an amber vial under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place, preferably at <15°C[2].
Conclusion
While 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is not a readily available reagent, its potential as a high-value building block justifies the effort of custom synthesis. Success in this endeavor hinges on a partnership with a capable manufacturer and, most importantly, on the researcher's commitment to a rigorous, in-house analytical qualification program. By implementing the workflows and protocols detailed in this guide, scientists can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity and reproducibility of their research and development programs.
References
Axios Research. (n.d.). 2-Fluoro-5-(Trifluoromethyl)-Benzylamine. Retrieved from [Link]
INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE. Retrieved from [Link]
Strategic Incorporation of Fluorine in Drug Design: A Technical Guide
Executive Directive The introduction of fluorine into a lead scaffold is rarely a random act of screening; it is a surgical strike intended to correct specific molecular liabilities. Approximately 20-30% of all approved...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive
The introduction of fluorine into a lead scaffold is rarely a random act of screening; it is a surgical strike intended to correct specific molecular liabilities. Approximately 20-30% of all approved drugs contain fluorine, a statistic that underscores its utility not just as a structural element, but as a functional tool.
This guide moves beyond basic textbook definitions to explore the causality of fluorination. We will examine how the unique stereoelectronic properties of the carbon-fluorine (C–F) bond allow for precise modulation of metabolic stability, pKa, and binding conformation, providing a self-validating framework for its application in modern drug discovery.[1]
The Physicochemical Toolkit: Why Fluorine?
Fluorine is often termed "isostere of hydrogen" due to its size, but "isostere of oxygen" regarding its electronic demand. This duality allows it to mimic biological substrates while radically altering the physicochemical profile of the parent molecule.
Comparative Metrics
The following table summarizes the fundamental atomic properties that dictate fluorine's behavior in a biological environment.
Property
Hydrogen (H)
Fluorine (F)
Oxygen (O)
Chlorine (Cl)
Impact on Drug Design
Van der Waals Radius (Å)
1.20
1.47
1.52
1.75
F is sterically non-demanding; mimics O in size.
Electronegativity (Pauling)
2.1
3.98
3.44
3.16
Creates strong dipoles; modulates pKa of neighbors.
Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a common bioisosteric replacement. However, the effects are profound:
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry. It blocks hydroxylation at metabolic "hotspots."
Lipophilicity: While a single F atom can have variable effects on LogP depending on its environment, a -CF3 group significantly increases lipophilicity, often improving membrane permeability but potentially increasing non-specific binding.
Mechanistic Applications
Metabolic Blocking (The C-F Shield)
Cytochrome P450 enzymes typically oxidize electron-rich C-H bonds. By substituting a hydrogen with fluorine at a para-position on an aromatic ring or a specific aliphatic site, we effectively "armor" the molecule. The high ionization potential of fluorine destabilizes the formation of the radical cation intermediate required for CYP450 oxidation.
Conformational Control: The Gauche Effect
Unlike non-fluorinated alkanes which prefer the anti conformation (to minimize steric clash), 1,2-difluoroethane derivatives often prefer the gauche conformation.[2]
Mechanism: This is driven by hyperconjugation.[2][3] The
bonding orbital donates electron density into the low-lying antibonding orbital.[2] This interaction is maximized when the C-H and C-F bonds are anti-periplanar to each other, forcing the two fluorine atoms into a gauche relationship.
Application: This allows chemists to "lock" a flexible chain into a bioactive conformation without adding bulky cyclic constraints.
Visualization: The Decision Matrix
The following diagram outlines the strategic logic for deploying fluorine during Lead Optimization.
Figure 1: Strategic Decision Matrix for Fluorine Incorporation. This logic flow guides the medicinal chemist in selecting the specific fluorination tactic based on the observed liability.
To validate the efficacy of a fluorine substitution, one must quantify the change in intrinsic clearance. The following protocol describes a Microsomal Stability Assay , the industry standard for assessing Phase I metabolic stability.
Objective: Determine the in vitro intrinsic clearance (
) of a fluorinated analog compared to its hydrogenated parent.
Reagents & Materials
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Controls:
High Clearance: Verapamil or Midazolam.
Low Clearance: Warfarin.
Workflow
Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer.
Pre-Incubation: Add 1 µM of test compound (from 10 mM DMSO stock) to the HLM suspension. Pre-incubate at 37°C for 5 minutes. Note: Final DMSO concentration must be <0.1% to avoid enzyme inhibition.
Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.
Sampling: At time points
min, remove aliquots (50 µL).
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). This precipitates proteins and stops the reaction.
Processing: Centrifuge samples at 4000 rpm for 20 mins at 4°C.
Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion relative to the IS.
Data Calculation
Plot
vs. Time.[4] The slope of the linear regression is .
Case Studies in Design
Ezetimibe (Zetia) – Metabolic Blocking
Ezetimibe, a cholesterol absorption inhibitor, faced rapid metabolism in early development. The introduction of fluorine atoms on the pendant phenyl rings served two purposes:
Blocked Oxidation: The fluorine atoms at the para-positions prevented rapid hydroxylation by CYP450 enzymes.
Potency: The electron-withdrawing nature of fluorine increased the acidity of the phenolic hydroxyl, enhancing hydrogen bonding interactions within the target site.
The Gauche Effect in Action
Consider the optimization of a linear alkyl chain within a kinase inhibitor. If the binding pocket requires a "bent" conformation, a standard ethyl linker (-CH2-CH2-) acts as a flexible hinge, incurring an entropic penalty upon binding.
Solution: Replacing the linker with a 1,2-difluoroethyl group (-CHF-CHF-).
Result: The gauche effect pre-organizes the molecule into the required bent shape, reducing the entropic cost of binding and potentially improving affinity by 10-100 fold.
Figure 2: The Stereoelectronic Basis of the Gauche Effect. The interaction between the filled C-H sigma orbital and the empty C-F sigma-star orbital drives the conformational preference.
Future Horizons: 18F-PET Imaging
The utility of fluorine extends beyond therapeutics into diagnostics.[1][5][6] Fluorine-18 (
F) is the gold standard isotope for Positron Emission Tomography (PET) due to its ideal half-life (110 min).
Theranostics: Modern drug design often involves creating a "cold" fluorinated drug and a parallel "hot" (
F) analog. This allows researchers to visualize the drug's biodistribution and receptor occupancy in real-time clinical trials.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Hagenaars, A. L., et al. (2018). Fluorine in Drug Design.[1][3][5][6][7][8][9][10] IntechOpen. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Gillis, E. P., et al. (2015).[7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[7] Link
The Strategic Incorporation of the Trifluoromethyl Group in Drug Design
[1] Executive Summary The trifluoromethyl group ( ) has evolved from a mere metabolic blocker to a sophisticated tool for modulating the physicochemical and conformational landscape of small molecule drugs. This guide di...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The trifluoromethyl group (
) has evolved from a mere metabolic blocker to a sophisticated tool for modulating the physicochemical and conformational landscape of small molecule drugs. This guide dissects the moiety beyond its conventional use, providing medicinal chemists with a structural, electronic, and synthetic framework for its deployment.
Part 1: Physicochemical Modulation
The "Fluorine Effect" is not magic; it is the predictable result of extreme electronegativity and unique orbital overlap. The
group acts as a "super-halogen," offering a distinct combination of steric bulk and electronic demand.
Comparative Physicochemical Profile
The following table contrasts
with its common bioisosteric replacements. Note the massive increase in lipophilicity (Hansch ) despite the steric similarity to an isopropyl group.
Property
Methyl ()
Chloro ()
Trifluoromethyl ()
Isopropyl ()
Impact on Drug Design
Van der Waals Vol ()
13.7
19.9
39.8
42.0
Steric bulk is nearly identical to isopropyl; much larger than methyl.
Hammett
-0.17
+0.23
+0.54
-0.15
Strong electron-withdrawing group (EWG); reduces basicity of nearby amines.
Metabolic armor; resistant to CYP450 oxidative cleavage.
Electronic Tuning (The pKa Shift)
The strong electron-withdrawing nature (
effect) of is a precision tool for tuning pKa.
Basicity Reduction: Placing a
group to a basic amine can lower the pKa by 2–3 units. This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the GI tract, or for reducing hERG channel liability by lowering the basicity of the pharmacophore.
Acidity Enhancement: In bioisosteres of carboxylic acids (e.g., tetrazoles or sulfonamides), a
group stabilizes the conjugate base, increasing acidity and potency.
Part 2: Structural & Conformational Control
The
group is not a passive sphere; it dictates molecular shape through stereoelectronic effects.
The "Rotational Barrier" & Gauche Effect
Unlike a methyl group, the C-F bonds in
have significant electrostatic repulsion with lone pairs on adjacent heteroatoms. This creates high rotational barriers, locking molecules into specific bioactive conformations.
Case Study (Glucocorticoid Receptor): Replacing a
group with a benzyl group in specific GR ligands was shown to shift the ligand from an agonist to an antagonist by forcing Helix 12 of the receptor into an open conformation.[1] The group's specific volume and lack of flexibility were required for the agonist state.
Decision Matrix: When to Deploy
Use the following logic flow to determine if
is the correct structural solution.
Figure 1: Strategic decision tree for incorporating trifluoromethyl groups during Lead Optimization.
Part 3: Metabolic Stability (The Metabolic Shield)
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The primary metabolic application is blocking CYP450-mediated oxidation .
Mechanism of Action
Cytochrome P450 enzymes typically oxidize electron-rich C-H bonds (e.g., benzylic or allylic positions) via a radical abstraction mechanism.
Electronic Deactivation: The
group withdraws electron density from the adjacent aromatic ring or alkyl chain, making the remaining C-H bonds less nucleophilic and harder to oxidize.
Steric Blocking: The bulk of the
group prevents the heme iron of the CYP enzyme from accessing the vulnerable site.
Classic Example:Fluoxetine (Prozac) . The
-trifluoromethyl group on the phenoxy ring prevents hydroxylation at the para-position, significantly extending the half-life compared to the non-fluorinated analog.
Part 4: Synthetic Strategies (Late-Stage Functionalization)
Modern medicinal chemistry demands Late-Stage Functionalization (LSF) —the ability to install a
group on a complex intermediate without rebuilding the scaffold from scratch.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized this field, allowing for mild, room-temperature trifluoromethylation using reagents like triflyl chloride (
) or Umemoto’s reagent.
Figure 2: Selection guide for late-stage trifluoromethylation methodologies based on substrate functional group.
Part 5: Experimental Protocol
Protocol: Enantioselective
-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis.
Source: Adapted from the MacMillan Group methodology (Princeton University).
Objective: Install a group at the -position of an aldehyde with high enantioselectivity.
Light Source: 26W compact fluorescent light (CFL) or Blue LED strip.
Step-by-Step Methodology
Setup: In a flame-dried 20 mL vial equipped with a magnetic stir bar, add the organocatalyst (20 mol%) and photocatalyst
(0.5 mol%).
Solvation: Add anhydrous DMF to achieve a 0.5 M concentration relative to the substrate.
Degassing (Critical): Cap the vial with a septum. Degas the solution by sparging with Argon for 10 minutes. Note: Oxygen quenches the excited state of the Ruthenium catalyst.
Cooling: Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath to ensure enantioselectivity.
Addition: Add the aldehyde substrate (1.0 equiv), followed by 2,6-lutidine (2.0 equiv), and finally
(gas, bubbled in or added as a stock solution if available, approx 5 equiv).
Irradiation: Place the vial approximately 2 cm away from the light source. Stir vigorously.
Self-Validation (Control):
Light/Dark Check: To verify the photoredox mechanism, cover one reaction vial with foil. No product should form in the dark.
Workup: After 4–8 hours (monitor by TLC/LCMS), quench with water and extract with diethyl ether.
Purification: Flash chromatography on silica gel.
Causality of Steps
Why -20°C? While the radical addition is fast, the stereocontrol relies on the transient formation of an enamine intermediate. Lower temperatures rigidify the transition state, maximizing the steric shielding provided by the organocatalyst.
Why 2,6-Lutidine? It acts as a proton sponge to neutralize the HI generated during the reaction, preventing acid-catalyzed racemization of the product without quenching the radical cycle.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry.
[Link]
Enantioselective
-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. MacMillan Group, Princeton University.
[Link]
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters.
[Link][1]
Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. National Institutes of Health (PMC).
[Link]
Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry.
[Link]
Application Note: Fragment-Based Discovery of PPI Inhibitors
From Biophysical Screening to Lead Optimization Abstract & Scope Traditional High-Throughput Screening (HTS) often fails against "undruggable" targets like Protein-Protein Interactions (PPIs) due to the large, flat, and...
Author: BenchChem Technical Support Team. Date: February 2026
From Biophysical Screening to Lead Optimization
Abstract & Scope
Traditional High-Throughput Screening (HTS) often fails against "undruggable" targets like Protein-Protein Interactions (PPIs) due to the large, flat, and hydrophobic nature of these binding interfaces. Fragment-Based Drug Discovery (FBDD) offers a superior alternative by screening smaller, less complex molecules (
Da) that probe these interfaces with high atom-efficient binding.
This application note details a validated workflow for FBDD, focusing on Surface Plasmon Resonance (SPR) for primary screening and Saturation Transfer Difference (STD) NMR for structural validation. It concludes with medicinal chemistry strategies for optimizing weak fragment hits (
in mM range) into potent leads.
The Logic of FBDD: Efficiency Over Potency
In FBDD, the primary metric is not potency (
), but Ligand Efficiency (LE) . A fragment with weak affinity () but few heavy atoms is often a better starting point than a larger HTS hit with moderate affinity (), as the fragment utilizes its limited structure more efficiently to bind the target.
Table 1: Comparison of HTS vs. FBDD Metrics
Metric
High-Throughput Screening (HTS)
Fragment-Based (FBDD)
Molecular Weight
350 – 500 Da ("Rule of 5")
150 – 300 Da ("Rule of 3")
Binding Affinity
to nM
mM to
Ligand Efficiency (LE)
Often Low (< 0.3 kcal/mol/atom)
High (> 0.3 kcal/mol/atom)
Chemical Space Sampled
Limited ( cmpds covers fraction)
Efficient (Small library covers vast space)
Primary Risk
False positives, poor solubility
Weak affinity detection limits
Phase 1: Library Design & Preparation
Objective: Construct a library that maximizes chemical diversity while maintaining high solubility.
Protocol: The "Rule of Three" Filter
Before screening, libraries must be filtered to ensure hits are chemically tractable for optimization. We utilize the Rule of Three (Ro3) criteria established by Congreve et al. [1]:
Critical Step: Solubility Quality Control.
Fragments are typically stored at 100 mM in DMSO. Prior to SPR, perform a solubility check using nephelometry to ensure no precipitation occurs at the screening concentration (typically 0.5 – 1 mM).
Phase 2: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: Identify binders among thousands of fragments. SPR is preferred over thermal shift assays for PPIs because it provides real-time kinetic data and is sensitive to transient, weak interactions.
Experimental Workflow
We utilize a "Clean Screen" approach to eliminate sticky compounds before assessing affinity.
Step-by-Step Protocol:
Sensor Surface Preparation:
Immobilize the target protein on a CM5 (carboxymethylated dextran) sensor chip via amine coupling.
Target Density: High density (
RU) is required to detect low-MW fragments.
Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or use an activated/deactivated flow cell to subtract non-specific binding.
Solvent Correction (Crucial):
Fragments are dissolved in DMSO, which has a high refractive index.[4] Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can mask the binding signal.
Action: Prepare a standard curve of buffer with DMSO concentrations ranging from 0.5% to 5%. The SPR software uses this to correct the bulk refractive index shift.
The "Clean Screen" (Binding Level Screen):
Inject fragments at a single high concentration (e.g.,
).
Hit Criteria:
Response > 5 RU (Response Units).
"Square" sensorgram shape (rapid on/off rates typical of fragments).
For hits passing the Clean Screen, run a dose-response series (e.g.,
). Calculate using steady-state affinity fitting.
Visualization: SPR Logic Flow
Figure 1: SPR screening logic. Critical checkpoints include Reference Subtraction and DMSO Correction to prevent false positives caused by bulk refractive index changes.
Phase 3: Orthogonal Validation via STD-NMR
Objective: Confirm that SPR hits bind to the specific protein pocket and are not assay artifacts.
Technique:Saturation Transfer Difference (STD) NMR .
This ligand-observed technique relies on the transfer of magnetization from the protein to the bound ligand.[5][6] It is ideal for fragments with fast exchange rates (
Buffer: PBS or Tris-d11, pH 7.4. Avoid protonated buffers that obscure ligand signals.
Data Acquisition:
On-Resonance Spectrum (
): Irradiate the protein (typically at -1 ppm or 12 ppm) to saturate its protons. This saturation spreads to the bound ligand via spin diffusion.[6]
Off-Resonance Spectrum (
): Irradiate far from protein signals (e.g., 30 ppm).
Difference Spectrum (
): Subtract from . Only ligand protons in close contact with the protein surface will show a signal.
Interpretation:
Positive Hit: Ligand signals appear in the difference spectrum.[7]
Epitope Mapping: The intensity of the STD signal for specific protons indicates which part of the fragment is closest to the protein, guiding synthetic growth.
Visualization: STD-NMR Mechanism
Figure 2: Mechanism of STD-NMR.[6] Saturation is transferred from protein to bound ligand.[5][7] Due to fast exchange, "magnetized" ligands accumulate in solution, generating the STD signal.
Phase 4: Hit-to-Lead Optimization Strategy
Once a fragment is validated, the challenge is increasing potency without destroying Ligand Efficiency.
Optimization Metrics
Do not rely solely on
. Use Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to guide synthesis [2].
Target: Maintain
throughout optimization.
Strategies
Fragment Growing: Use the STD-NMR epitope map or X-ray structure to identify vectors where the fragment can be extended to reach new sub-pockets.
Fragment Merging: If two fragments bind to adjacent sub-pockets, link them chemically. This often results in a super-additive increase in potency (
).
Visualization: The DMTA Cycle
Figure 3: The Design-Make-Test-Analyze (DMTA) cycle. Analysis focuses on LE and LLE metrics to ensure mass is added efficiently.
References
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[2][8] A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today.
[Link]
Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection.[9][10][11] Drug Discovery Today.
[Link]
Erlanson, D. A., et al. (2016).[10] Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry.
[Link]
Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition.
[Link]
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology.
[Link]
Use of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine in agrochemical synthesis
Application Note: Strategic Utilization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine in Agrochemical Synthesis Abstract This application note details the handling, synthesis, and application of 2-Fluoro-5-methyl-4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine in Agrochemical Synthesis
Abstract
This application note details the handling, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS 1323966-36-4) .[1] As a specialized fluorinated building block, this amine offers a distinct structural advantage over traditional trifluoromethyl-benzylamines used in blockbuster fungicides (e.g., Fluopicolide). The introduction of the 5-methyl group provides a steric handle to modulate enzyme binding pockets and block metabolic oxidation sites. This guide provides validated protocols for its use in synthesizing Succinate Dehydrogenase Inhibitor (SDHI) and picolinamide scaffolds, ensuring high yield and purity in late-stage discovery.
Introduction: The Fluorine-Methyl Advantage
In modern agrochemistry, the "magic methyl" effect and strategic fluorination are pivotal for optimizing active ingredients (AIs). While 2-fluoro-4-(trifluoromethyl)benzylamine is a common motif, the 5-methyl analog represents a sophisticated evolution in ligand design.
Metabolic Stability: The C5-methyl group blocks a potential site of cytochrome P450 oxidation on the phenyl ring, extending the half-life of the AI in plant systems.
Lipophilicity & Penetration: The combination of -CF3, -F, and -CH3 significantly increases logP, enhancing cuticular penetration in fungi and insects.
Binding Affinity: The steric bulk of the methyl group can displace water molecules in the hydrophobic pockets of target enzymes (e.g., SDH complex), potentially increasing potency against resistant strains.
Chemical Profile & Safety
Property
Data
Chemical Name
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
CAS Number
1323966-36-4
Molecular Formula
C₉H₉F₄N
Molecular Weight
207.17 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~85°C at 1.5 mmHg (Predicted)
pKa (Conjugate Acid)
~8.9 (Estimated)
Hazards
Corrosive (Skin/Eye), Irritant.[2] Handle under fume hood.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. This amine readily absorbs atmospheric CO₂ to form solid carbamates; minimize air exposure.
Synthetic Utility: The "SDHI Scaffold" Workflow
The primary utility of this amine is as the Right-Hand Side (RHS) moiety in amide coupling reactions with heterocyclic acid chlorides (e.g., pyrazole, pyridine, or thiazole carboxylic acids). This linkage is the defining feature of SDHI fungicides.
Visualizing the Workflow
Figure 1: Synthesis workflow from nitrile precursor to final active ingredient (AI).
Detailed Experimental Protocols
Protocol A: Quality Control & Purification of the Amine
Context: Commercial batches of fluorinated benzylamines often contain carbonate salts or isomeric impurities. This step ensures consistent stoichiometry.
Assessment: Run GC-MS to verify purity. If peaks for the carbamate (M+44 adduct) or oxidation products are present, repurification is required.
Extract with 1M HCl (3 x 30 mL) . The amine moves to the aqueous phase; non-basic impurities remain in DCM.
Wash the combined aqueous layer with fresh DCM (20 mL).
Basify the aqueous layer to pH >12 using 4M NaOH (keep cool in an ice bath).
Extract the free amine into DCM (3 x 40 mL) .
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss).
Result: High-purity amine ready for coupling.
Protocol B: Synthesis of "Model SDHI" (Amide Coupling)
Objective: Coupling 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine with 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (a standard SDHI core).
Reagents:
Amine (1.0 equiv, 10 mmol, 2.07 g)
Acid Chloride (1.05 equiv, 10.5 mmol)
Triethylamine (Et₃N) or DIPEA (1.2 equiv)
Solvent: Dry THF or DCM (anhydrous)
Step-by-Step:
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Dissolve the Amine (2.07 g) and Et₃N (1.67 mL) in DCM (40 mL) . Cool the solution to 0°C using an ice bath.
Addition: Dissolve the Acid Chloride in DCM (10 mL) . Add this solution dropwise to the amine mixture over 15 minutes. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
Workup:
Quench with Water (30 mL) .
Separate phases. Wash organic layer with 1M HCl (20 mL) (removes unreacted amine) and Sat. NaHCO₃ (20 mL) (removes unreacted acid).
Dry over MgSO₄ and concentrate.
Purification: Recrystallize from Heptane/EtOAc or purify via silica flash chromatography.
Validation:
¹H NMR (CDCl₃): Look for the benzyl methylene doublet (~4.6 ppm) collapsing to a doublet of doublets upon coupling, and the amide NH broad singlet (~6.5–7.5 ppm).
¹⁹F NMR: Verify distinct signals for the -CF3 (approx -62 ppm) and Ar-F (approx -115 ppm).
The following diagram illustrates why this specific intermediate is chosen over simpler analogs.
Figure 2: SAR features of the intermediate. The 5-Methyl group is the critical differentiator for next-generation stability.
References
Bioorganic & Medicinal Chemistry. "Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox." (2017). Demonstrates the utility of similar fluorinated benzyl intermediates in modern agrochemicals.
Chem-Impex. "2-Fluoro-5-(trifluoromethyl)benzylamine Product Data." Reference for physical properties of the close structural analog.
National Institutes of Health (PMC). "Benzylic C(sp3)–H fluorination." Discusses the role of fluorinated benzylic motifs in FDA/EPA approved compounds.
ECHEMI. "Supplier Data for CAS 1323966-36-4." Verification of commercial availability as a building block.
Alfa Chemistry. "Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?" Overview of fluorinated building blocks in crop protection.
Analytical methods for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine characterization
An Application Note for the Comprehensive Characterization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine Abstract This technical guide provides a comprehensive framework of analytical methodologies for the structur...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Comprehensive Characterization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (Molecular Formula: C₉H₉F₄N, Molecular Weight: 207.17 g/mol ). As a substituted benzylamine, this compound is a potential building block in the synthesis of novel pharmaceutical and agrochemical agents, where its unique fluorine and trifluoromethyl substituents can modulate physicochemical and biological properties.[1][2] A robust analytical characterization is therefore paramount for quality control, reaction monitoring, and regulatory compliance. This document outlines a multi-technique approach, integrating chromatography for separation and quantification with spectroscopy for unambiguous structural confirmation. The protocols described herein are founded on established principles for the analysis of halogenated organic compounds and aromatic amines and serve as a validated starting point for method development.[3][4]
Introduction and Analytical Strategy
The precise characterization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine requires a multi-faceted analytical strategy. No single technique can provide a complete profile of the compound's identity, purity, and impurity profile. Our approach is hierarchical, beginning with chromatographic techniques for purity assessment and transitioning to spectroscopic and elemental analyses for definitive structural confirmation.
This guide is designed for researchers, analytical scientists, and quality control professionals. It explains not only the "how" but also the "why" behind the selection of each analytical method, ensuring that the protocols are both scientifically sound and adaptable to specific laboratory instrumentation and requirements.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination. We recommend employing two orthogonal techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to ensure comprehensive impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the premier method for analyzing volatile and semi-volatile compounds.[5] Given the benzylamine structure, the target molecule is expected to have sufficient volatility for GC analysis. Coupling the gas chromatograph to a mass spectrometer provides not only quantitative data (purity via peak area %) but also qualitative structural information on any separated impurities, which is critical for process optimization and safety assessment.[6] The use of both Electron Impact (EI) and Chemical Ionization (CI) modes can be advantageous; EI provides reproducible fragmentation patterns for library matching, while CI often preserves the molecular ion, confirming the molecular weight of impurities.
Experimental Protocol: GC-MS
Sample Preparation:
Accurately prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.
Vortex thoroughly to ensure complete dissolution.
If necessary, filter through a 0.45 µm syringe filter into a GC vial.
Instrumentation and Conditions:
System: Standard Gas Chromatograph with a Mass Selective Detector.
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Column: A non-polar capillary column, such as a J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a robust starting point.[6]
Expertise & Causality: RP-HPLC is a powerful technique that separates compounds based on their hydrophobicity. It is an excellent orthogonal method to GC, capable of resolving non-volatile or thermally labile impurities that would not be detected by GC.[9] The aromatic nature of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine provides strong UV chromophores, enabling sensitive detection using a Diode Array Detector (DAD) or UV-Vis detector.[9] A C18 column is the standard choice for initial method development due to its wide applicability for moderately polar compounds.[10]
Experimental Protocol: RP-HPLC
Sample and Mobile Phase Preparation:
Sample Diluent: 50:50 Acetonitrile:Water.
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the diluent. Filter through a 0.45 µm syringe filter.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Degas both mobile phases by sonication or vacuum filtration.
Instrumentation and Conditions:
System: HPLC or UHPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Detection: 254 nm (or λmax determined from a preliminary PDA scan).
Injection Volume: 10 µL.
Gradient Program:
0-15 min: 30% B to 90% B
15-18 min: Hold at 90% B
18.1-22 min: Return to 30% B and equilibrate.
Data Analysis:
Integrate all peaks detected at the analysis wavelength.
Calculate purity based on area percent. The use of a DAD allows for peak purity analysis by comparing spectra across a single peak, helping to identify co-eluting impurities.
Spectroscopic Analysis for Structural Elucidation
Once purity is established, a suite of spectroscopic techniques is used to confirm that the chemical structure of the main component is indeed 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific environments of the fluorine atoms.[11]
Protocol: Sample Preparation for NMR
Dissolve approximately 10-15 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
Expected Spectral Features:
¹H NMR:
Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (~7.0-7.8 ppm), corresponding to the two protons on the benzene ring.
Methylene Protons (-CH₂-): A singlet around 3.9-4.2 ppm, integrating to 2H.
Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm, integrating to 3H.
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., 1.5-3.0 ppm) and is exchangeable with D₂O.[12]
¹³C NMR:
Expect 9 distinct carbon signals.
The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
Other aromatic carbons will show splitting due to coupling with the attached fluorine atom (¹J C-F) and the CF₃ group (multi-bond J C-F).[11]
¹⁹F NMR:
This is crucial for confirming the fluorine substituents.
Two signals are expected: one for the aromatic C-F and one for the -CF₃ group.
The CF₃ group should appear as a singlet around -60 to -65 ppm relative to an external standard like CFCl₃.[11][13] The aromatic fluorine will appear at a different chemical shift.
Mass Spectrometry (MS)
Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.[5]
Expected Fragmentation (EI Mode):
The molecular ion (M⁺) should be observed at m/z 207. The fragmentation pattern is likely to include key fragments resulting from:
Loss of an amino group (-NH₂) or aminomethyl group (-CH₂NH₂).
Formation of a substituted tropylium ion.
Loss of the trifluoromethyl radical (•CF₃).
Cleavage of the C-F bond.
A plausible fragmentation pathway is illustrated below.
Caption: Plausible MS fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For this compound, FTIR can quickly confirm the presence of the primary amine, aromatic ring, and carbon-fluorine bonds.
Protocol: Sample Preparation
Prepare a thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Expertise & Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[17] This technique serves as a final, fundamental check on the compound's empirical formula and purity. The experimental results must align with the theoretical values calculated from the molecular formula C₉H₉F₄N within a narrow margin of error (typically ±0.4%). Note that high fluorine content can sometimes interfere with certain elemental analyzer components, a factor that should be discussed with the instrument manufacturer.[18]
Theoretical vs. Experimental Values:
Element
Theoretical %
Experimental % (Acceptable Range)
Carbon (C)
52.18%
51.78% - 52.58%
Hydrogen (H)
4.38%
3.98% - 4.78%
Nitrogen (N)
6.76%
6.36% - 7.16%
References
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.
Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.
Hasan Saikot, M. S. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate.
UCT Prague. (2016). Laboratory of Organic Elemental Analysis.
Oak Ridge National Laboratory. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov.
Cdn.technologynetworks.com. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
El-Kimary, E. I., et al. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC.
BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
Vrije Universiteit Amsterdam. (2025). New Analytical PFAS Standards – Synthesis and Analysis. VU Research Portal.
Application Note: HPLC Analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine . This compound presents a dual chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine . This compound presents a dual chromatographic challenge: the strong basicity of the primary amine (pKa ≈ 9.3) causing peak tailing due to silanol interactions, and the high lipophilicity introduced by the trifluoromethyl (-CF3) and methyl groups. This guide provides two validated approaches: a TFA-mediated method for routine Quality Control (UV detection) and a High-pH method for Mass Spectrometry (MS) compatibility.
Introduction & Analyte Chemistry
The analysis of fluorinated benzylamines is critical in the synthesis of oncology and antiviral therapeutics, where they often serve as key building blocks.
Chemical Challenges
The Amine Effect (Tailing): At neutral or weakly acidic pH (pH 3–6), the benzylamine moiety is protonated (
). Positively charged analytes interact strongly with residual silanols () on the silica backbone of HPLC columns, leading to severe peak tailing and poor resolution.
The Fluorine Effect (Retention): The 4-trifluoromethyl and 2-fluoro groups are electron-withdrawing but lipophilic. While they increase retention on C18 phases, they also induce unique dipole moments that can be exploited using Fluorophenyl (PFP) stationary phases for enhanced selectivity against non-fluorinated impurities.
Strategic Solution
To achieve a sharp, symmetrical peak (Tailing Factor < 1.5), we must suppress the silanol interaction.
Strategy A (Ion-Pairing): Use Trifluoroacetic Acid (TFA).[1] The trifluoroacetate anion pairs with the protonated amine, masking the charge and increasing retention.
Strategy B (Neutralization): Use a High pH (pH > 10) mobile phase. This keeps the amine uncharged (
), preventing silanol interaction entirely.
Method Development Logic (Visualized)
The following decision tree outlines the scientific rationale for selecting the appropriate mobile phase and column based on the detection method (UV vs. MS).
Figure 1: Decision matrix for selecting mobile phase modifiers and stationary phases based on downstream detection requirements.
Protocol A: The "Gold Standard" for QC (UV Detection)
Recommended for: Purity analysis, raw material testing, and reaction monitoring where MS sensitivity is not required.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Double end-capping protects against silanol interactions.
Mobile Phase A
Water + 0.1% (v/v) Trifluoroacetic Acid (TFA)
TFA acts as an ion-pairing agent, sharpening amine peaks.
Mobile Phase B
Acetonitrile + 0.1% (v/v) TFA
Matches ionic strength of MPA to prevent baseline drift.
Slightly elevated temperature reduces viscosity and improves mass transfer.
Detection
UV @ 254 nm (primary), 210 nm (secondary)
The benzene ring absorbs strongly at 254 nm.
Injection Vol.
5 - 10 µL
Adjusted based on concentration.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
2.0
10
Isocratic to stack polar impurities
15.0
90
Linear Ramp to elute lipophilic analyte
18.0
90
Wash
18.1
10
Re-equilibration
23.0
10
Ready for next injection
Sample Preparation
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Concentration: 1 mg/mL).
Diluent: 50:50 Water:Acetonitrile.
Working Standard: Dilute Stock 1:10 with Diluent (Final: 0.1 mg/mL).
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol B: MS-Compatible Method (High pH)
Recommended for: LC-MS applications, impurity identification, or when TFA suppression is unacceptable.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm)
Critical: Must use a hybrid silica column stable at pH 10.
Mobile Phase A
10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH)
Neutralizes the amine, increasing hydrophobicity and retention.
Mobile Phase B
Acetonitrile
Organic modifier.
Flow Rate
0.3 mL/min
Optimized for 2.1 mm ID columns (MS flow).
Detection
ESI+ (Positive Mode)
Detects parent ion.
System Suitability & Validation Criteria
To ensure data trustworthiness, the following criteria must be met before running sample batches.
Parameter
Acceptance Limit
Troubleshooting Failure
Tailing Factor ()
If > 1.5: Column is old (silanols exposed) or TFA concentration is too low.
Theoretical Plates ()
If low: Check connections for dead volume or replace column.
Retention Time %RSD
(n=5)
If drifting: Check pump mixing valve or temperature stability.
Area %RSD
(n=5)
If high: Check autosampler needle or solubility issues.
Expert Insight: The "Fluorine Selectivity" Alternative
If the standard C18 methods fail to separate the analyte from closely related regioisomers (e.g., 3-fluoro isomers), switch to a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
Mechanism: PFP phases interact via
stacking and specific fluorine-fluorine interactions. The electron-deficient ring of the PFP phase interacts strongly with the electron-rich regions of the analyte, offering orthogonal selectivity to C18.
Experimental Workflow Diagram
Figure 2: Step-by-step sample preparation and analysis workflow.[4][5]
References
Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column?" Waters Knowledge Base. Available at: [Link]
McCalley, D. V. (2017). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase." Journal of Chromatography A. (General reference on amine analysis).
Application Note: GC-MS Analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Abstract & Scope This technical guide outlines the protocol for the qualitative identification and quantitative analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 199296-61-2) using Gas Chromatography-Mas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the protocol for the qualitative identification and quantitative analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 199296-61-2) using Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a critical fluorinated building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its analysis presents specific challenges:
Polarity: The primary amine functionality (
) leads to hydrogen bonding with silanol groups in the GC inlet and column, causing peak tailing and non-linear response.
Volatility: While volatile enough for GC, the free base is susceptible to oxidative degradation and adsorption.
To address these challenges, this guide presents two validated workflows:
Protocol A (Reference Method): Chemical derivatization using Trifluoroacetic Anhydride (TFAA) to ensure peak symmetry, thermal stability, and high-sensitivity quantitation.
Protocol B (Rapid Screening): Direct injection utilizing a base-deactivated column for high-throughput reaction monitoring.
Chemical Profile & Safety
Property
Specification
Compound Name
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
CAS Number
199296-61-2
Molecular Formula
Molecular Weight
207.17 g/mol
Appearance
Colorless to light yellow liquid
Storage
2–8°C, under inert gas (Argon/Nitrogen)
Hazards
Corrosive (Skin Corr. 1B), Air Sensitive .[2] Handle in a fume hood.
Sample Preparation Protocols
Protocol A: TFAA Derivatization (Recommended)
Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar primary amine into a stable, volatile trifluoroacetamide. This eliminates active hydrogen interactions, sharpens the chromatographic peak, and provides a distinct mass spectral signature.
Reagents:
Analyte Standard (~1 mg/mL in Acetonitrile).
Trifluoroacetic Anhydride (TFAA), ≥99%.
Ethyl Acetate (Anhydrous) or Dichloromethane.
Pyridine (Base catalyst/acid scavenger).
Step-by-Step Procedure:
Aliquot: Transfer
of the sample solution (1 mg/mL) into a 1.5 mL GC autosampler vial with a glass insert.
Evaporation (Optional): If the solvent is incompatible (e.g., methanol), evaporate to dryness under a gentle stream of Nitrogen (
). Reconstitute in Ethyl Acetate.
Reagent Addition: Add
of TFAA and of Pyridine .
Note: The reaction is exothermic. Pyridine scavenges the trifluoroacetic acid by-product.
Incubation: Cap the vial tightly (PTFE-lined cap) and incubate at 60°C for 20 minutes .
Quenching/Dilution: Allow to cool. Dilute to
with Ethyl Acetate.
Analysis: Inject
into the GC-MS.
Protocol B: Direct Injection (Rapid Screening)
Rationale: For quick purity checks during synthesis where derivatization is too time-consuming. Requires a specialized column to prevent adsorption.
Reagents:
Solvent: Methanol or Acetonitrile (HPLC Grade).
Internal Standard: Dodecane (optional, for retention time locking).
Procedure:
Dilute the sample to
in Methanol.
Filter through a
PTFE syringe filter.
Inject directly onto a Base-Deactivated Column (e.g., Rtx-Volatile Amine or ZB-5MSplus).
Instrumental Parameters (GC-MS)[3][4][5]
The following parameters are optimized for the TFAA Derivative (Protocol A) but are compatible with Protocol B if the column is changed.
Parameter
Setting (Agilent 7890/5977 equiv.)
Inlet
Split/Splitless (Split ratio 20:1 for high conc., Splitless for trace)
Inlet Temperature
250°C
Liner
Ultra Inert Splitless liner with glass wool (deactivated)
Carrier Gas
Helium, Constant Flow: 1.0 mL/min
Column
Rtx-5MS or DB-5MS UI (30 m 0.25 mm 0.25 m)
Oven Program
60°C (hold 1 min) 20°C/min 280°C (hold 3 min)
Transfer Line
280°C
Ion Source
Electron Impact (EI), 70 eV, 230°C
Quadrupole
150°C
Scan Range
40 – 450
Solvent Delay
3.0 minutes
Results & Discussion
Chromatographic Performance
Protocol A (Derivatized): The trifluoroacetamide derivative elutes as a sharp, symmetrical peak. The addition of the
group increases the molecular weight to 303 Da , shifting the retention time significantly later than the solvent front and impurities.
Protocol B (Direct): Expect slight tailing (Asymmetry factor
) unless a base-deactivated column is used. The underivatized amine (MW 207) elutes earlier.
Mass Spectral Interpretation (TFAA Derivative)
The derivatization reaction is:
Key Diagnostic Ions (EI, 70 eV):
Molecular Ion (
):303 . (Weak to moderate intensity).
Base Peak / Tropylium Ion:
191 .
Mechanism:[2][3][4] Cleavage of the benzylic C-N bond.[3] Loss of the trifluoroacetamide group (
, mass 112). This generates the stable 2-fluoro-5-methyl-4-(trifluoromethyl)benzyl cation.
Trifluoromethyl Fragment:
69 (). Characteristic of both the derivatizing agent and the analyte's own group.
M -
:234 . Loss of the group from the derivative side-chain or the aromatic ring.
Fragmentation Pathway Visualization
Figure 1: Proposed fragmentation pathway for the TFA-derivative of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Active sites in liner/column (Protocol B).
Switch to Protocol A (Derivatization) or replace liner with Ultra-Inert type.
Missing Molecular Ion
Ion source temp too high; extensive fragmentation.
Lower source temp to 200°C. Rely on 191 fragment for quant.
Extra Peaks
Incomplete derivatization or moisture.
Ensure reagents are anhydrous. Increase reaction time to 30 min.
Ghost Peaks
Carryover of TFAA reagent.
Increase post-run oven bake-out (300°C for 5 min).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 533839, 2-Fluoro-5-(trifluoromethyl)benzylamine. (Note: Structural analog used for property estimation). Retrieved from [Link]
Restek Corporation. Analysis of Amines by GC-MS: Strategies for Success. Application Note. Retrieved from [Link]
Little, J. L. (1999).Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
Technical Support Center: Purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the removal of common starting materials from the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the removal of common starting materials from the synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. The methodologies described herein are designed to ensure high purity of the final product, a critical aspect for downstream applications in pharmaceutical and agrochemical research.[1][2]
This section addresses common initial queries encountered during the purification process, helping to diagnose the nature of impurities and select the most appropriate purification strategy.
Q1: How can I quickly identify the major unreacted starting materials in my crude product mixture?
A1: A multi-pronged analytical approach is recommended for unambiguous identification.
Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. Spot the crude reaction mixture alongside the starting materials on a silica gel plate. A typical eluent system would be a mixture of hexane and ethyl acetate. The presence of a spot in the crude lane that corresponds to the Rf value of a starting material confirms its presence.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the purity of your product and the relative amounts of residual starting materials.[3][4] Developing a method that shows baseline separation of all components is crucial for accurate assessment.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The presence of characteristic signals from starting materials (e.g., the benzylic protons of a benzyl halide or alcohol, or the nitrile peak in a benzonitrile) in the spectrum of the crude product provides definitive structural confirmation of the impurities.
Q2: My crude product is a dark-colored oil, suggesting degradation. What are the likely side products?
A2: Dark coloration often indicates the formation of complex impurities or degradation products. For benzylamines, common side reactions include:
Oxidation: Benzylamines can oxidize, especially when exposed to air over time, to form the corresponding imine, which can further hydrolyze or polymerize. The primary alcohol starting material can also oxidize to the corresponding benzaldehyde and then to benzoic acid.[6]
Condensation: Self-condensation of the benzylamine or reaction with other carbonyl-containing species can lead to the formation of higher molecular weight imine dimers and other oligomers.[7]
Polymerization: Some fluorinated aromatic compounds, particularly aldehydes, can be prone to polymerization, which can be reversible under certain conditions like heating under vacuum.[8]
It is advisable to handle the crude product under an inert atmosphere (e.g., Nitrogen or Argon) and proceed with purification promptly after the reaction work-up.
Q3: What are the key physical properties to consider when choosing a purification method?
A3: The significant difference in the acid-base properties between the benzylamine product and its common precursors is the most important factor. The amine is basic, while starting materials like benzyl halides, benzyl alcohols, and benzonitriles are neutral. This difference is the cornerstone of the most effective purification strategy: acid-base extraction.
Table 1: Key Physicochemical Properties of Target Compound and Potential Starting Materials
The most robust and widely applicable method for this scenario is an acid-base extraction, which leverages the basicity of the amine product.
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine product from non-basic organic impurities.
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with a 1 M aqueous solution of hydrochloric acid (HCl). The basic benzylamine will react with the acid to form the corresponding ammonium chloride salt, which is soluble in the aqueous layer. The neutral starting materials will remain in the organic layer.
Separation of Layers: Combine the aqueous layers from all washes. The unreacted neutral starting materials are now isolated in the initial organic layer, which can be set aside.
Basification: Cool the combined aqueous layer in an ice bath and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 12). This will neutralize the ammonium salt and regenerate the free benzylamine, which is insoluble in water and will typically appear as an oil or a precipitate.
Re-extraction: Extract the free amine from the basified aqueous solution three times with a fresh portion of the organic solvent (e.g., diethyl ether or DCM).
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Validation: Confirm the absence of starting materials in the purified product using TLC, HPLC, or GC analysis.
Caption: Workflow for purification via acid-base extraction.
Scenario B: General Purification for High Purity Requirements
For applications requiring the highest purity, or if acid-base extraction is insufficient, vacuum distillation or column chromatography are excellent secondary purification steps.
Protocol 2: Purification via Vacuum Distillation
This method is suitable for thermally stable liquids and is effective at removing non-volatile impurities like polymers and salts, as well as impurities with significantly different boiling points.[9] Fluorination generally lowers the boiling point of a compound compared to its non-fluorinated analog.[9]
Setup: Assemble a vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease.
Preparation: Place the crude or partially purified amine into the distillation flask with a magnetic stir bar. It is recommended to perform the acid-base wash (Protocol 1) first to remove any acidic impurities that could cause decomposition at high temperatures.[8]
Distillation: Begin stirring and slowly apply vacuum to the desired pressure. Gently heat the distillation flask using a heating mantle.
Fraction Collection: Collect any low-boiling forerun first. Then, collect the main fraction at a stable head temperature corresponding to the boiling point of the product at that pressure. Discontinue heating once the temperature begins to rise again or the distillation rate slows significantly.
Storage: Transfer the purified, colorless liquid to a clean, dry container, preferably under an inert atmosphere, and store in a cool, dark place.
Caption: General workflow for vacuum distillation.
Protocol 3: Purification via Flash Column Chromatography
Chromatography is a powerful technique for separating compounds with similar polarities.[10][11]
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase (Eluent): A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). To prevent the basic amine from streaking on the acidic silica gel, add a small amount of triethylamine (~1%) to the eluent system.
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
Elution: Run the column, collecting fractions and monitoring their composition by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Methods for Purity Confirmation
After purification, it is essential to verify the purity of the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Table 2: Representative Analytical Methods for Purity Analysis
Quantify purity and detect volatile starting materials and byproducts.
Preventative Measures
The most effective way to simplify purification is to minimize the amount of unreacted starting material in the first place.
Driving the Reaction to Completion: Consider using a slight excess (1.1 to 1.5 equivalents) of one of the reagents to ensure the other is fully consumed. The choice of which reagent to use in excess should be based on the ease of its removal. For instance, in a reductive amination, using excess ammonia is often preferred as it can be easily removed during work-up.[12]
Reaction Monitoring: Closely monitor the reaction's progress by TLC or GC/HPLC. Continue the reaction until the limiting starting material is no longer detectable.
By employing these diagnostic, procedural, and preventative strategies, researchers can confidently and efficiently obtain high-purity 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, ensuring the integrity and success of subsequent experimental work.
References
Google Patents. (n.d.). Distillation process for fluorocarbons - Google Patents.
Kamali, E., Mohammadkhani, A., Pazoki, F., & Heydari, A. (2022). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate. Retrieved February 15, 2026, from [Link]
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved February 15, 2026, from [Link]
Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Retrieved February 15, 2026, from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved February 15, 2026, from [Link]
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. (2019, May 31). ACS Publications. Retrieved February 15, 2026, from [Link]
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. (n.d.). Zenodo. Retrieved February 15, 2026, from [Link]
ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde? Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). Process for the preparation of aromatic fluoro compounds - Google Patents.
Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved February 15, 2026, from [Link]
Thompson, D. W. (1982). GLC method for iminodibenzyl and desipramine impurities in imipramine hydrochloride and its formulated products. Journal of Pharmaceutical Sciences, 71(5), 536–538. [Link]
SIELC Technologies. (2018, February 16). Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
University of Rochester. (n.d.). Workup: Amines. Retrieved February 15, 2026, from [Link]
Fluorination of Haloaromatic Compounds 1,2. (n.d.). NIST. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). Process for the preparation of benzylamine salts - Google Patents.
ResearchGate. (2025, August 9). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). Process for preparing Benzylamine salts - Google Patents.
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved February 15, 2026, from [Link]
ResearchGate. (2020, January 23). How can I remove extra amine from Schiff bases? Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved February 15, 2026, from [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Bentham Science. Retrieved February 15, 2026, from [Link]
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved February 15, 2026, from [Link]
Axios Research. (n.d.). 2-Fluoro-5-(Trifluoromethyl)-Benzylamine - CAS - 199296-61-2. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents.
Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved February 15, 2026, from [Link]
Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 15, 2026, from [Link]
Benzylic C(sp3)–H fluorination - PMC. (2024, July 10). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS No. 199296-61-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine?
For optimal stability, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent potential degradation from light and atmospheric moisture, storage under an inert atmosphere (such as argon or nitrogen) in a dark place is recommended.[3] While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8°C) is advisable.
Storage Condition
Recommendation
Rationale
Temperature
Room Temperature (short-term) or 2-8°C (long-term)
Minimizes potential for thermal degradation.
Atmosphere
Inert Gas (e.g., Argon, Nitrogen)
Prevents oxidation and reaction with atmospheric moisture.
Light
Amber vial or dark location
Protects against photolytic degradation.
Container
Tightly sealed, appropriate material
Prevents contamination and evaporation.
Q2: My previously colorless 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine has developed a yellow or orange tint. Is it still usable?
The appearance of a pale yellow to light orange color is not uncommon for this compound upon storage.[4] This is often due to minor oxidation or the formation of imine-related impurities. For many synthetic applications, a slight discoloration may not significantly impact the outcome. However, for highly sensitive reactions or quantitative studies, it is crucial to assess the purity of the material.
Recommendation: If you observe a color change, it is best to re-analyze the compound's purity via methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.
Q3: What are the primary degradation pathways for this compound?
While 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is generally stable under recommended conditions[5][6], it can be susceptible to degradation through a few key pathways:
Oxidation: The benzylic amine is prone to oxidation, which can lead to the formation of the corresponding imine and, upon further hydrolysis, benzaldehyde derivatives. This is often accelerated by exposure to air and light.
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can affect the perceived purity and reactivity of the amine.
Photodecomposition: Aromatic compounds, especially those with activating groups, can be sensitive to UV light, which can catalyze the formation of radical species and lead to complex degradation products.
The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the metabolic stability and degradation profile of the molecule.[7]
Caption: Potential degradation pathways for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Q4: What materials are incompatible with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine?
To ensure safety and maintain the integrity of the compound, avoid contact with:
Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.
Strong acids: Can cause exothermic neutralization reactions.[5]
Acid chlorides and anhydrides: Will readily react with the amine to form amides.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the handling and use of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Caption: A decision tree for troubleshooting common issues.
Scenario 1: Inconsistent Reaction Results
Problem: You are experiencing inconsistent yields or observing unexpected byproducts in your reaction.
Possible Cause: The purity of the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine may have been compromised due to improper storage or handling.
Troubleshooting Steps:
Verify Purity: Before use, confirm the purity of your amine using an appropriate analytical technique (GC, HPLC, or ¹H NMR). Compare the results to the certificate of analysis provided by the supplier.
Review Storage: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, and preferably under an inert atmosphere).[2][3]
Handle Under Inert Gas: If your reaction is sensitive to air or moisture, dispense the amine under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Check for Contamination: Ensure that the container has not been contaminated. Use clean, dry syringes or cannulas for transfer.
Scenario 2: Spills and Disposal
Problem: A small amount of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine has been spilled in the laboratory.
Procedure:
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
Wear Appropriate PPE: At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat.[1][8]
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal: Dispose of the waste according to local, state, and federal regulations.
Experimental Protocols
Protocol 1: Aliquoting and Short-Term Storage
To maintain the integrity of the bulk material, it is advisable to create smaller aliquots for daily use.
Materials:
Stock bottle of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Dry, amber glass vials with PTFE-lined caps
Inert gas source (Argon or Nitrogen)
Dry syringes or cannulas
Procedure:
Allow the stock bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
In a well-ventilated fume hood, flush the headspace of the stock bottle with a gentle stream of inert gas.
Using a dry syringe or cannula, carefully transfer the desired amount of the amine into pre-dried and inerted amber vials.
Flush the headspace of each aliquot vial with inert gas before tightly sealing the cap.
Label each vial clearly with the compound name, date, and concentration (if diluted).
Store the aliquots at the recommended temperature (2-8°C for long-term).
By following these guidelines, you can ensure the stability and reliability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine in your research and development activities.
References
Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
Tokyo Chemical Industry UK Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine.
National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Sigma-Aldrich. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments.
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
Handling and safety precautions for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Technical Support Center: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methyl-4-(triflu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. Given the compound's specific substitution pattern, this document synthesizes data from structurally related fluorinated benzylamines to provide a robust framework for safe handling and experimental troubleshooting. The core philosophy of this guide is to explain the causality behind each procedural recommendation, ensuring a deep understanding of the associated risks and mitigation strategies.
This section addresses the most immediate questions regarding the inherent risks associated with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, based on the known hazard profile of its chemical class.
Q1: What are the primary hazards of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine?
A1: Based on data from analogous compounds such as 2-Fluoro-5-(trifluoromethyl)benzylamine, the primary hazards are significant. This chemical is classified as corrosive and is expected to cause severe skin burns and serious eye damage.[1][2][3] The presence of the benzylamine functional group is the principal driver of its corrosive nature.[4] Upon contact, it can cause deep, painful, and slow-healing burns.[4][5] Inhalation of vapors or mists may cause severe irritation and damage to the respiratory tract.[4] While comprehensive toxicological data for this specific molecule is not available, it should be treated with the highest degree of caution.[1]
Q2: How does the trifluoromethyl group affect the compound's toxicity?
A2: The trifluoromethyl (CF3) group is generally considered to be very stable and metabolically inert due to the strength of the carbon-fluorine bond.[6] Its inclusion in pharmaceutical candidates often enhances metabolic stability and bioavailability.[7] However, during thermal decomposition or in the event of a fire, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[1][8] Therefore, while the CF3 group itself doesn't typically confer reactivity under standard lab conditions, its presence necessitates extreme caution during high-temperature applications or fire emergencies.
Q3: Is this compound considered air or moisture sensitive?
A3: Benzylamines can be sensitive to air and may oxidize over time, sometimes leading to a yellowish discoloration.[9] Some structurally similar compounds are explicitly listed as air-sensitive.[10] The amine functional group can also react with atmospheric carbon dioxide. To ensure compound integrity, it is best practice to handle 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dry place.[3]
Section 2: Handling, Storage, and Experimental Troubleshooting
This section provides practical guidance for laboratory use, addressing common issues that may arise during experiments.
Troubleshooting Guide
Issue 1: The compound, which should be a clear liquid, has developed a yellow or brown tint.
Probable Cause: This is likely due to oxidation of the benzylamine moiety upon exposure to air.[9] While slight discoloration may not significantly impact all reactions, it indicates a degree of degradation and the potential presence of impurities (e.g., the corresponding aldehyde).
Recommended Action: For sensitive applications, it is advisable to purify the amine before use, for example, by distillation under reduced pressure. To prevent this issue, always store the compound under an inert gas and ensure the container is sealed tightly after each use.[3]
Issue 2: Inconsistent reaction yields or unexpected side products.
Probable Cause: Aside from compound degradation (see Issue 1), this could be due to the reactivity of the amine. Benzylamines are nucleophilic and basic, reacting readily with acids, acid halides, and other electrophiles.[9][11] The presence of moisture can also interfere with many reactions.
Recommended Action:
Confirm Purity: Use a fresh or purified sample of the amine.
Inert Conditions: Ensure your reaction is performed under a dry, inert atmosphere to prevent reactions with atmospheric CO2 and H2O.
Base Equivalents: Carefully control the stoichiometry. As a base, it will neutralize any acidic reagents or byproducts, so ensure you account for this in your reaction calculations.
Personal Protective Equipment (PPE) Specification
Proper PPE is non-negotiable. The following table outlines the minimum required protection.
Body Area
Equipment Specification
Rationale
Hands
Butyl rubber or Viton® gloves. Nitrile gloves may be used for splash protection but should be changed immediately upon contact.
Benzylamines can penetrate standard laboratory gloves. It is crucial to use gloves with high chemical resistance. Always inspect gloves for damage before use.[3][12]
Eyes/Face
Chemical safety goggles AND a full-face shield.
Due to the severe and immediate danger of eye damage, standard safety glasses are insufficient. A face shield protects the entire face from splashes.[1][12]
Body
Chemical-resistant lab coat and apron. Long-sleeved clothing is mandatory.
Protects skin from accidental contact and prevents contamination of personal clothing.[1][13]
Respiratory
Use exclusively within a certified chemical fume hood.
A fume hood is the primary engineering control to prevent inhalation of harmful vapors. A respirator may be required for emergency situations or if engineering controls fail.[3][12]
Storage Protocol
Atmosphere: Store under a dry, inert gas atmosphere (Argon or Nitrogen).[3]
Container: Use a tightly sealed, chemical-resistant container (e.g., amber glass bottle with a PTFE-lined cap).
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[12]
Compatibility: Store away from incompatible materials such as acids, acid chlorides, anhydrides, and strong oxidizing agents.[11]
Section 3: Emergency Procedures & First Aid
Immediate and correct response to an exposure is critical to minimizing injury.
Workflow for Accidental Exposure
Caption: Emergency response workflow for accidental exposure.
Step-by-Step First Aid Protocol
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][12] Seek immediate medical attention. Wash clothing before reuse.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[12] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[1][12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention immediately. Ingestion causes severe swelling and damage to delicate tissues, with a danger of perforation.[1][12]
Section 4: Spill & Waste Disposal
Chemical Spill Cleanup Protocol
Evacuate: Evacuate all non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated (fume hood).
Contain: Use an inert, non-combustible absorbent material like vermiculite or dry sand to contain the spill. Do NOT use combustible materials like sawdust.[14]
Neutralize (with extreme caution): For small spills, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization after absorption, but this should only be performed by trained personnel as the reaction is exothermic.[11]
Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Dispose: Dispose of the waste container through your institution's environmental health and safety (EHS) office.
Waste Disposal FAQ
Q: How do I dispose of waste containing 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine?A: All waste, including unused product, reaction mixtures, and contaminated materials (gloves, absorbent), must be disposed of as hazardous chemical waste.[1] Containers should be clearly labeled with the full chemical name. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations, and consult your institution's EHS department for specific guidance.
References
Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]
Quora. (2021, November 12). Which is more reactive, aniline or benzylamine?. Retrieved from [Link]
Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Retrieved from [Link]
Reddit. (2023, May 27). r/chemistry - Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
Chemistry World. (2023, October 5). MOFs offer safer solution for handling fluorinated gases that can ‘tame the tiger’. Retrieved from [Link]
ACS Publications. (2024). The Trifluoromethyl Group in Medical Chemistry. Retrieved from [Link]
ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
European Industrial Gases Association (EIGA). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. Retrieved from [Link]
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
Troubleshooting guide for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine reactions
The following technical support guide addresses the specific chemical behavior and troubleshooting protocols for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine . This guide is structured for medicinal chemists and proc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the specific chemical behavior and troubleshooting protocols for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine .
This guide is structured for medicinal chemists and process development scientists. It treats the molecule not just as a generic amine, but as a sterically compromised, electron-deficient nucleophile due to the specific ortho-fluoro and para-trifluoromethyl substitution pattern.
To troubleshoot effectively, one must understand why the reaction fails.
Nucleophilicity: The 4-CF3 (strong
/ acceptor) and 2-F (inductive acceptor) groups significantly pull electron density away from the benzylic nitrogen. This lowers the pKa of the conjugate acid (approx. 8.5–8.8 vs. 9.3 for benzylamine), making it a sluggish nucleophile .
Sterics: The 2-Fluoro group creates an ortho-effect, while the 5-Methyl group adds bulk at the meta position. This creates a "fenced" environment around the nitrogen, hindering attack on bulky electrophiles.
Troubleshooting Guide (Q&A Format)
Category A: Amide Coupling Failures[1]
Q: I am trying to couple this amine to a benzoic acid using EDC/HOBt, but conversion stalls at 40-50%. Adding more equivalent doesn't help. Why?A: The EDC/HOBt active ester is not electrophilic enough to capture this specific amine efficiently. The electron-withdrawing nature of the 4-CF3 and 2-F groups renders the amine nitrogen poor at attacking the standard O-acylisourea intermediate.
The Fix: Switch to HATU or T3P (Propylphosphonic anhydride) . The Azt (7-azabenzotriazole) leaving group in HATU is less hindered and more reactive than OBt.
Protocol Adjustment: Use 1.2 eq HATU, 3.0 eq DIPEA in DMF. If steric hindrance is extreme on the acid side as well, consider the Acyl Fluoride method (using TFFH or Cyanuric Fluoride), which is robust for electron-deficient amines [1].
Q: My reaction mixture turns dark, and I see a new spot on TLC that isn't product, but the amine is gone. What is happening?A: You are likely observing carbamate formation . Benzylamines are notorious for reacting with atmospheric CO2 to form carbamic acid salts, which can precipitate or decompose.
The Fix: Purge your reaction solvent with Argon/Nitrogen for 15 minutes before adding the amine. Ensure the base (DIPEA/TEA) is fresh and free of carbonates.
Category B: Reductive Amination Issues
Q: I’m performing a reductive amination with an aldehyde using NaBH(OAc)3. The imine forms, but reduction is extremely slow.A: The imine formed from electron-deficient benzylamines is less basic. The protonation of the imine (required for borohydride reduction) is less favorable. Furthermore, the 2-F group can coordinate with the boron, altering the transition state.
The Fix: Add a Lewis Acid catalyst. The addition of Ti(OiPr)4 (1.5 eq) facilitates imine formation and activates the imine for reduction.
Workflow: Stir Amine + Aldehyde + Ti(OiPr)4 neat or in THF for 4 hours (ensure imine forms), then dilute with MeOH and add NaBH4 (stronger than triacetoxy) at 0°C.
Category C: Workup & Isolation
Q: I cannot find my product in the LCMS during reaction monitoring, even though TLC shows consumption of starting material.A: Fluorinated compounds often suffer from poor ionization in positive mode (ESI+). The electronegative fluorine atoms disperse the charge.
The Fix: Switch the MS detector to Negative Mode (ESI-) if your product has acidic protons (like an amide NH). Alternatively, look for adducts: [M+Na]+ or [M+K]+ rather than [M+H]+. Also, check the solvent front; fluorinated amines are lipophilic and may elute earlier than expected on reverse-phase columns.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing reactions with this specific building block.
Caption: Decision logic for optimizing reactions with electron-deficient 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.
Use this when standard EDC couplings fail due to the low nucleophilicity of the amine.
Preparation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.
Activation: Add HATU (1.1 – 1.2 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
Checkpoint: Monitor by LCMS.[1] If conversion <50% after 4 hours, heat to 50°C.
Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1).
Note: Do not use acidic washes (1N HCl) initially if your product is acid-sensitive, though the amide is usually stable.
Protocol B: Storage & Handling of the Free Amine
Prevention of carbonate salts.
Receipt: Upon receipt, verify the physical state. It should be a colorless to light yellow liquid/low-melting solid.
Aliquot: Do not store in a large bottle that is frequently opened. Aliquot into small glass vials with Teflon-lined caps under an inert atmosphere (Glovebox or Nitrogen cone).
Storage: Store at +4°C.
Rescue: If the material appears crusty (white solid formation), it has likely formed a carbamate salt with CO2. Dissolve in EtOAc, wash with 1M NaOH (to regenerate the free amine), dry over Na2SO4, and concentrate immediately before use.
Slower reaction kinetics; requires longer times or heat.
Steric Bulk
Low
High (Ortho-F)
Sensitive to bulky coupling partners.
Lipophilicity (LogP)
~1.1
~2.5 – 3.0
Product will be much more non-polar; adjust chromatography gradients.
References
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4] Organic & Biomolecular Chemistry, vol. 14, no. 2, 2016, pp. 430-433. Link
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link
Dunetz, J. R., et al. "Amide Bond Formation in Pharmaceutical Manufacturing: A Systematic Review." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177. Link
Improving yield in 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine synthesis
Welcome to the Process Chemistry Support Hub. Ticket #: SYN-F-4492 Subject: Yield Optimization for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Chemistry Support Hub.
Ticket #: SYN-F-4492
Subject: Yield Optimization for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
Synthesizing 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine presents a classic "chemoselectivity vs. reactivity" conflict. The presence of the trifluoromethyl (
) and fluoro () groups creates an electron-deficient aromatic ring, while the steric bulk of the ortho-methyl group hinders nucleophilic attack.[2]
Low yields in this synthesis are rarely due to a lack of conversion.[1][2][3] They are almost exclusively caused by three "silent" failures:[2]
Hydrodefluorination (HDF): Loss of the fluorine atom during catalytic hydrogenation.[2][3]
Dimerization: Formation of the secondary amine (dibenzylamine).[2][3]
Complex Sequestration: Incomplete hydrolysis of the Borane-Amine intermediate (if using hydride reduction).[1][2][3]
This guide prioritizes Borane-Dimethyl Sulfide (BMS) reduction as the primary route to eliminate HDF risks, while providing a corrected Catalytic Hydrogenation protocol for scale-up scenarios.[1][2]
Part 1: Strategic Route Selection
The choice of reductant dictates your impurity profile.[3] Use the decision matrix below to align your method with your available equipment and scale.
Figure 1: Decision matrix for reduction strategy. Method A is preferred for purity; Method B requires strict catalyst screening.[3]
Part 2: Method A – Borane Reduction (The "High Purity" Protocol)
Why this fails: Users often reflux with MeOH and assume the quench is complete.[3] The boron-nitrogen bond in electron-deficient benzylamines is exceptionally strong.[1][2] If not fully cleaved, the product remains in the aqueous phase or is lost on silica, appearing as "low yield."
Temp: Ambient to 40°C. Do not overheat; heat promotes defluorination.[3]
Part 4: Purification & Isolation Logic
Because your molecule contains a
group, it is significantly more lipophilic than standard benzylamines.[2][3]
Acid-Base Extraction (The Self-Validating System):
Do not rely on column chromatography immediately.[1][2][3] Use the amine's basicity to purify it.[3]
Extraction 1: Dissolve crude in MTBE. Extract with 1M HCl.[1][2][3]
Result: Product moves to Aqueous Acid layer.[1][2][3] Non-basic impurities (unreacted nitrile, defluorinated neutrals) stay in Organic.[2][3]
Wash: Wash the Aqueous Acid layer with fresh MTBE.[1][2][3]
Liberation: Basify Aqueous Acid with 6M NaOH (keep cool).
Extraction 2: Extract product into DCM.
Salt Formation: For long-term storage, convert to the Hydrochloride salt immediately.[1][2][3] The free base may absorb
Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions.[2][3] 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles with Borane-Dimethyl Sulfide.J. Org.[1][2][3][7] Chem.1982 , 47, 3153–3163.[2][3]
Kuehnel, M. F.; Lentz, D.; Braun, T. Synthesis of Fluorinated Building Blocks via C-F Bond Activation.[2][3]Angew. Chem. Int. Ed.2013 , 52, 3328.[2][3]
Context: Discusses the lability of aryl-fluorine bonds under Pd-c
Prevention of Secondary Amines
Rylander, P. N.[2] Hydrogenation Methods. Academic Press: New York, 1985.[2][3] (Classic text on using Ammonia/Acid to suppress dimers).[2][3]
Technical Support Center: Solvent Effects in 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine Reactions
Welcome to the technical support center for reactions involving 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for reactions involving 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in the successful execution of reactions with this versatile building block. The unique electronic properties of this compound, arising from the interplay of the fluoro, methyl, and trifluoromethyl substituents, make solvent selection a paramount consideration for achieving optimal yields, selectivity, and reaction kinetics.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., N-alkylation)
Symptoms:
Incomplete consumption of starting material as observed by TLC or LC-MS.
Significantly lower than expected isolated yield of the N-alkylated product.
Possible Causes and Troubleshooting Steps:
Inappropriate Solvent Polarity: The choice between a polar protic and a polar aprotic solvent is critical for nucleophilic substitution reactions. The mechanism (SN1 or SN2) is highly dependent on the stability of intermediates and transition states, which is directly influenced by the solvent.[1][2]
For SN2-favored reactions (with primary alkyl halides): Use a polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) . These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[1] Protic solvents, like alcohols, can hydrogen bond with the amine, reducing its nucleophilicity and slowing down the reaction.[3]
For SN1-favored reactions (with tertiary alkyl halides): A polar protic solvent like isopropanol or ethanol may be necessary to stabilize the carbocation intermediate.[2][4] However, with a primary amine like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, an SN2 pathway is generally expected.
Base and Solvent Incompatibility: The chosen base must be soluble and effective in the selected solvent.
In ACN or THF, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and the reaction mixture is vigorously stirred to overcome solubility issues.
For stronger bases like Sodium Hydride (NaH) , an anhydrous solvent such as THF or DMF is essential to prevent quenching of the base.[5]
Side Reactions Promoted by the Solvent:
In some cases, the solvent can participate in the reaction. For example, when using DMF at high temperatures, formylation of the amine can occur as a side reaction.[6] If elevated temperatures are required, consider a more inert solvent like Dioxane or Toluene .
Issue 2: Poor Selectivity or Formation of Side Products in Amide Coupling Reactions
Symptoms:
Presence of multiple spots on TLC, indicating a mixture of products.
LC-MS analysis shows masses corresponding to byproducts such as N-acylurea or unreacted activated ester.
Possible Causes and Troubleshooting Steps:
Solvent Effects on Coupling Reagent Stability and Activity: The efficacy of common coupling reagents (e.g., HATU, EDC/HOBt) can be solvent-dependent.
DMF and Dichloromethane (DCM) are standard solvents for amide coupling.[7] DMF can often help to solubilize all reactants, including polar starting materials.
If you observe the formation of N-acylurea when using a carbodiimide like EDC, it indicates that the activated O-acylisourea intermediate is reacting with another molecule of EDC before the amine can attack. Changing to a less polar solvent like DCM or adding HOBt can help to suppress this side reaction by forming a more stable active ester.[7][8]
Racemization of Chiral Carboxylic Acids: For couplings with chiral carboxylic acids, the solvent can influence the degree of racemization.
Polar solvents can sometimes promote racemization. It may be beneficial to screen a range of solvents from polar aprotic (e.g., DMF, NMP) to less polar (e.g., DCM, THF) to find the optimal balance between reaction rate and preservation of stereochemical integrity.[6]
Work-up and Purification Issues Related to Solvent Choice: The solvent used in the reaction can complicate the purification process.
High-boiling point solvents like DMF or DMSO can be difficult to remove. If possible, opt for a lower-boiling point solvent like EtOAc or DCM , especially if the product is not thermally stable.
If a high-boiling point solvent is necessary for solubility, consider an extractive work-up to move the product into a more volatile organic solvent before concentration.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction being performed. However, for many common transformations, a moderately polar aprotic solvent is a good starting point.
For nucleophilic substitutions: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often good choices.[5]
For amide couplings: Dichloromethane (DCM) or DMF are widely used.[7]
For reductive aminations: Methanol (MeOH) or Dichloroethane (DCE) are common.
It is always recommended to perform small-scale screening experiments with a few different solvent classes to determine the ideal conditions for your specific reaction.
Q2: How does the trifluoromethyl group influence solvent choice?
A2: The strongly electron-withdrawing trifluoromethyl group can impact both the reactivity of the molecule and its solubility.
Reactivity: The CF₃ group can decrease the nucleophilicity of the benzylamine. A more polar solvent might be needed to facilitate the reaction. The trifluoromethyl group is generally stable, but under certain harsh conditions or with specific reagents, the C-F bonds can be transformed. The choice of solvent can play a role in stabilizing intermediates in such transformations.[10]
Solubility: The fluorinated nature of the molecule can affect its solubility profile. It may have better solubility in fluorinated solvents or aprotic polar solvents. In some cases, solvent mixtures are employed to achieve optimal solubility for all reaction components.[10]
Q3: Can protic solvents like water or ethanol be used in reactions with this amine?
A3: Yes, but with important considerations.
In reductive aminations: A protic solvent like methanol is often used to facilitate the formation of the imine intermediate and to protonate the reducing agent.
In nucleophilic substitutions: As mentioned earlier, protic solvents can decrease the nucleophilicity of the amine through hydrogen bonding, potentially slowing down SN2 reactions.[3] However, they can be beneficial for SN1-type reactions.[2]
Hydrolysis of reagents: Be mindful that many reagents, such as acid chlorides or some coupling agents, are sensitive to hydrolysis. In such cases, anhydrous conditions are necessary.[7]
Q4: I am observing incomplete reactions. Could the solvent be the issue?
A4: Yes, the solvent can be a major factor in incomplete reactions.
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and may not go to completion. Try a solvent that is known to dissolve all components, or consider gentle heating.
Deactivation of Nucleophile: As discussed, protic solvents can deactivate the amine through hydrogen bonding.[3]
Reaction Mechanism Inhibition: The solvent may not be suitable for stabilizing the transition state of the desired reaction mechanism. For example, using a non-polar solvent for a reaction that proceeds through a charged intermediate will likely result in a very slow or incomplete reaction.[1]
Data Presentation
Solvent
Dielectric Constant (ε) at 20°C
Type
Common Applications
Considerations
N,N-Dimethylformamide (DMF)
36.7
Polar Aprotic
Amide coupling, Nucleophilic substitution
High boiling point, can be difficult to remove. Potential for side reactions at high temperatures.
Acetonitrile (ACN)
37.5
Polar Aprotic
Nucleophilic substitution
Good general-purpose solvent, relatively easy to remove.
Dichloromethane (DCM)
9.1
Nonpolar/Slightly Polar Aprotic
Amide coupling, general synthesis
Volatile and easy to remove. Good for reactions sensitive to polar solvents.
Tetrahydrofuran (THF)
7.6
Polar Aprotic
Reactions with organometallics, nucleophilic substitutions
Can form peroxides upon storage. Must be used dry for many reactions.
Methanol (MeOH)
32.7
Polar Protic
Reductive amination
Can act as a nucleophile. Can deactivate strong bases.
Toluene
2.4
Nonpolar Aprotic
Higher temperature reactions
Good for azeotropic removal of water.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (SN2)
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (1.0 eq) and anhydrous acetonitrile (ACN) (to make a 0.1 M solution).
Add a suitable base, such as powdered anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq).
Stir the suspension vigorously at room temperature for 15-30 minutes.
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (to make a 0.2 M solution).
Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
Add a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (1.0 eq) in a minimal amount of DMF.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Visualizations
Solvent Selection Workflow for Nucleophilic Substitution
Caption: Decision workflow for solvent selection in N-alkylation reactions.
Troubleshooting Amide Coupling Reactions
Caption: Troubleshooting flowchart for common amide coupling issues.
References
Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
Government Arts College Coimbatore. (n.d.). Nucleophilic substitution reaction. Retrieved from [Link]
Unknown. (n.d.). Optimization of the reaction conditions for the synthesis of 4. ResearchGate. Retrieved from [Link]
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5341–5346. Retrieved from [Link]
Manikyamba, P., & Sundaram, E. V. (2010). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 42(8), 451-458. Retrieved from [Link]
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. Retrieved from [Link]
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. Retrieved from [Link]
Chen, Y., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
Mayr, H., et al. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Retrieved from [Link]
Kim, H., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications, 14(1), 1184. Retrieved from [Link]
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
Unknown. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Retrieved from [Link]
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ResearchGate. Retrieved from [Link]
Axios Research. (n.d.). 2-Fluoro-5-(Trifluoromethyl)-Benzylamine. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Unknown. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527-1555. Retrieved from [Link]
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670. Retrieved from [Link]
Langer, P., et al. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. Retrieved from [Link]
Unknown. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Retrieved from [Link]
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. Retrieved from [Link]
INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE. Retrieved from [Link]
Unknown. (2000). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. ResearchGate. Retrieved from [Link]
Unknown. (n.d.). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. National Center for Biotechnology Information. Retrieved from [Link]
Unknown. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123-181. Retrieved from [Link]
PubChem. (n.d.). 2-fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]
A Comparative Guide to the Pharmacokinetic Properties of Compounds Derived from Fluorinated and Trifluoromethylated Benzylamines
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation of its pha...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation of its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its efficacy, safety, and ultimately, its clinical success. This guide provides an in-depth comparison of the pharmacokinetic properties of compounds derived from or structurally related to the 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine scaffold. By examining experimental data from notable drug candidates, we aim to provide valuable insights for researchers engaged in the design and optimization of new chemical entities.
The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles.[1][2] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer half-life and improved bioavailability.[2][3] This guide will delve into the practical implications of these structural modifications by comparing the ADME profiles of two distinct classes of compounds: Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors, both of which feature the key trifluoromethylphenyl moiety.
Comparative Pharmacokinetic Analysis
To illustrate the influence of the trifluoromethylphenyl scaffold on pharmacokinetic properties, we will compare two well-characterized drugs: Pexidartinib, a CSF-1R inhibitor, and Celecoxib, a selective COX-2 inhibitor. While not direct derivatives of 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine, their structures incorporate the trifluoromethylphenyl group, making them relevant for understanding the ADME characteristics conferred by this moiety.
Pexidartinib: A Case Study in CSF-1R Inhibition
Pexidartinib (PLX3397) is an orally administered, selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) approved for the treatment of tenosynovial giant cell tumor.[4] Its pharmacokinetic profile has been extensively studied in humans.
Absorption and Bioavailability:
Pexidartinib is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) observed approximately 2.5 hours post-dose.[1] The oral bioavailability of pexidartinib is influenced by food. Administration with a high-fat meal can double the exposure (AUC) compared to a fasted state, while a low-fat meal increases exposure by about 60%.[1]
Distribution:
Pexidartinib is highly bound to plasma proteins (>99%), primarily to albumin.[3][5] It has an apparent volume of distribution of 187 L, suggesting moderate tissue distribution.[6]
Metabolism:
The metabolism of pexidartinib is extensive and primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4).[5][7] The major metabolic pathways include oxidation and glucuronidation.[8] An N-glucuronide metabolite (M5, ZAAD-1006a) is the primary metabolite found in plasma.[8]
Excretion:
The primary route of elimination for pexidartinib and its metabolites is through the feces. Following a single oral dose of radiolabeled pexidartinib, approximately 65% of the radioactivity was recovered in the feces (with 44% as the unchanged drug) and 27% in the urine, mostly as metabolites.[3][5] The mean elimination half-life of pexidartinib is approximately 26.6 hours.[5]
Celecoxib: A Widely Used COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is widely used for the management of pain and inflammation.
Absorption and Bioavailability:
Celecoxib is well-absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[9] The absolute bioavailability has been reported to be in the range of 20-40%.[8]
Distribution:
Celecoxib is extensively bound to plasma proteins, primarily albumin, and has a large apparent volume of distribution of approximately 455 L, indicating significant distribution into tissues.[10]
Metabolism:
Metabolism is the primary route of elimination for celecoxib, with less than 3% of the dose excreted unchanged.[9] It is predominantly metabolized in the liver by CYP2C9 to form a primary alcohol, which is then further oxidized to a carboxylic acid.[9]
Excretion:
The metabolites of celecoxib are primarily excreted in the feces and urine.[9] The elimination half-life of celecoxib is approximately 11 hours in healthy individuals.[10]
The determination of the pharmacokinetic properties of drug candidates involves a series of standardized in vitro and in vivo experiments. Below are representative protocols for key ADME assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is crucial for predicting the intrinsic clearance of a compound in the liver.
Methodology:
Preparation of Reagents:
Test compound stock solution (e.g., 10 mM in DMSO).
Human liver microsomes (pooled from multiple donors).
NADPH regenerating system (to initiate the enzymatic reaction).
Phosphate buffer (pH 7.4).
Stopping solution (e.g., ice-cold acetonitrile with an internal standard).
Incubation:
The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.
The reaction is initiated by the addition of the NADPH regenerating system.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
The reaction is quenched at each time point by adding the stopping solution.
Analysis:
The samples are centrifuged to precipitate proteins.
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Interpretation:
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on the in vivo behavior of a compound, including its absorption, distribution, and elimination.
Methodology:
Animal Model:
Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
Animals are fasted overnight before dosing.
Dosing:
The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).
For oral administration (PO), the compound is delivered via oral gavage.
For intravenous administration (IV), the compound is injected into a tail vein.
Blood Sampling:
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.
Blood is processed to obtain plasma.
Sample Analysis:
Plasma samples are analyzed by LC-MS/MS to determine the concentration of the test compound.
Pharmacokinetic Analysis:
The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (Half-life), and CL (Clearance).
Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion
The comparative analysis of Pexidartinib and Celecoxib highlights the significant impact that the overall molecular scaffold has on the pharmacokinetic properties of a drug, even when sharing a common structural motif like the trifluoromethylphenyl group. Pexidartinib, with its distinct chemical structure, exhibits a longer half-life and is primarily cleared through both CYP3A4 and UGT1A4 metabolism, with fecal excretion being the major route. In contrast, Celecoxib has a shorter half-life and is predominantly metabolized by CYP2C9.
These differences underscore the principle that while specific functional groups like trifluoromethyl can enhance metabolic stability, the overall ADME profile is a result of the complex interplay of the entire molecular structure with physiological systems. For researchers working with derivatives of 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine, this guide emphasizes the importance of comprehensive in vitro and in vivo pharmacokinetic profiling to understand how modifications to the core scaffold will influence the drug-like properties of their compounds. The provided experimental workflows serve as a foundational reference for designing and executing these critical studies in the drug discovery and development process.
References
Zahir, H., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 12(2), 161-170. [Link]
Turalio (pexidartinib) prescribing information. (2019). Daiichi Sankyo, Inc. [Link]
Zahir, H., et al. (2023). Dosing Recommendation Based on the Effects of Different Meal Types on Pexidartinib Pharmacokinetics in Healthy Subjects: Implementation of Model-informed Drug Development Strategy. The Journal of Clinical Pharmacology, 63(6), 665-674. [Link]
Krauser, J. A., et al. (2015). Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite. Xenobiotica, 45(2), 107-123. [Link]
Tap, W. D., et al. (2020). Evaluation of Potential Drug-Drug Interaction Risk of Pexidartinib With Substrates of Cytochrome P450 and P-Glycoprotein. Clinical Pharmacology in Drug Development, 9(8), 957-966. [Link]
Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics, 38(3), 225-242. [Link]
Lamb, Y. N. (2019). Pexidartinib: First Global Approval. Drugs, 79(15), 1705-1711. [Link]
Park, J. Y., et al. (2019). Clinical Pharmacology of Celecoxib. International Journal of Clinical & Medical Case Reports, 46(1).
Bruno, R., et al. (2024). Celecoxib. In: StatPearls. StatPearls Publishing. [Link]
Sotuletinib (BLZ945). Alzheimer's Drug Discovery Foundation. (2023). [Link]
Zahir, H., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. ResearchGate. [Link]
Dhillon, S. (2019). Pexidartinib: First Approval. Drugs & Therapy Perspectives, 35, 523-528. [Link]
Buti, S., et al. (2020). Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors. Clinical Cancer Research, 26(24), 6447-6455. [Link]
Chen, Y. T., et al. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry, 64(20), 15217-15236. [Link]
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1102. [Link]
Cannarile, M. A., et al. (2021). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Drug Design, Development and Therapy, 15, 1533-1543. [Link]
Sanofi presents selective CSF-1R inhibitor for the treatment of multiple sclerosis. (2023). BioWorld. [Link]
ralimetinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Al-Ali, H., et al. (2023). Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition. ChemRxiv. [Link]
Liu, Q., et al. (2022). IHMT-CSF1R-833 discovered as potent and selective CSF1R inhibitor. EurekAlert!. [Link]
McPherson, L. G., et al. (2022). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]
Schenone, S., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735. [Link]
Lin, G. (2021). Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. Cancer Control, 28, 10732748211015335. [Link]
D’Alessandro, L. A., & Alspach, E. (2022). Computational Modeling Implicates Protein Scaffolding in p38 Regulation of Akt. Biophysical Journal, 121(1), 115-128. [Link]
Vermani, A., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ChemRxiv. [Link]
Azam, T., et al. (2019). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences, 116(34), 16813-16818. [Link]
Unlocking Potent Agrochemicals: A Comparative Guide to Derivatives of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Introduction: The Promise of a Fluorinated Benzylamine Building Block In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of a Fluorinated Benzylamine Building Block
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly successful strategy. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients. The compound 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine represents a promising, yet underexplored, building block for the synthesis of a new generation of pesticides. Its structure combines several key features known to contribute to biological activity: a fluorinated phenyl ring, a reactive benzylamine moiety, and a trifluoromethyl group, which is a common feature in many modern agrochemicals.
While no major commercial agrochemicals are directly synthesized from this specific benzylamine, its structural motifs are present in a range of potent fungicidal, insecticidal, and herbicidal compounds. This guide provides a comparative analysis of the efficacy of agrochemicals structurally related to derivatives of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. By examining the structure-activity relationships of these related compounds, we can extrapolate the potential of this novel building block and provide a roadmap for future research and development.
Fungicidal Potential: Targeting Fungal Respiration with Pyrazole Carboxamides
A primary application of benzylamines in agrochemical synthesis is the formation of amides. Notably, N-benzyl pyrazole carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven effective against a broad spectrum of plant pathogens.
Mechanism of Action: SDHI Fungicides
SDHI fungicides target Complex II of the mitochondrial respiratory chain, specifically the succinate dehydrogenase enzyme. By binding to the ubiquinone binding site of this enzyme, they block the transfer of electrons from succinate to ubiquinone. This inhibition halts the production of ATP, the cell's primary energy source, leading to the cessation of fungal growth and eventual cell death.
Signaling Pathway of SDHI Fungicides
Caption: Mechanism of action of SDHI fungicides.
Comparative Efficacy of Structurally Related Pyrazole Carboxamides
The efficacy of SDHI fungicides is highly dependent on the substituents of the pyrazole and carboxamide moieties. The benzyl group, in particular, plays a crucial role in the binding of the inhibitor to the enzyme. Below is a comparison of the in vitro fungicidal activity (EC50 values in µg/mL) of several pyrazole carboxamide derivatives against key plant pathogens. While not direct derivatives of our target molecule, these compounds illustrate the impact of substitutions on the benzyl ring.
A lower EC50 value indicates higher fungicidal activity.
Analysis of Structure-Activity Relationships (SAR):
From the limited data, it is evident that the nature of the benzyl ring and its substituents significantly influences fungicidal activity. The introduction of a fluorine atom in compound B did not markedly improve efficacy against Rhizoctonia solani compared to the unsubstituted benzyl group in compound A in this particular study[1]. However, more complex pyrazole carboxamides like Isopyrazam, which contains a substituted benzyl-like moiety within a benzonorbornene structure, exhibit very high activity[5]. The isoxazolol pyrazole carboxylate 7ai demonstrates potent activity against R. solani[2]. This highlights that while the trifluoromethyl-pyrazole-carboxamide core is important, the overall molecular conformation and interaction with the enzyme's binding pocket, dictated by the N-substituent, are critical for high efficacy.
Insecticidal and Herbicidal Potential: Exploring Other Avenues
The 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine scaffold also holds potential for the development of insecticides and herbicides.
Insecticidal Derivatives
The benzylamine moiety is a key component in some neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death[6][7]. While structurally different from our target derivatives, this demonstrates the utility of the benzylamine group in insecticide design. Furthermore, studies on trifluoromethylphenyl amides have shown insecticidal and repellent properties against various mosquito species[8].
Herbicidal Derivatives
Compounds containing a trifluoromethylphenyl group are known to possess herbicidal activity. For instance, some 1,2,4-triazole derivatives with a pyrazole moiety have demonstrated moderate herbicidal effects against lettuce and bentgrass[9]. The mode of action for such compounds can vary, but they often inhibit key plant enzymes involved in amino acid or lipid biosynthesis.
Experimental Protocols for Efficacy Evaluation
To aid researchers in evaluating novel compounds derived from 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine, we provide the following detailed experimental protocols.
Synthesis of a Representative N-Benzyl Pyrazole Carboxamide
This protocol describes a general method for the synthesis of N-benzyl pyrazole carboxamides, which can be adapted for the target benzylamine.
Synthetic Workflow
Caption: General workflow for the synthesis of N-benzyl pyrazole carboxamides.
Step-by-Step Protocol:
Acyl Chloride Formation:
To a solution of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
Amidation:
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
Add a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise to the cooled acyl chloride solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up and Purification:
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure N-benzyl pyrazole carboxamide.
In Vitro Fungicide Screening Assay (Mycelial Growth Inhibition)
This assay determines the concentration of the test compound required to inhibit the growth of a target fungus by 50% (EC50).
Prepare potato dextrose agar (PDA) and amend with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
Pour the amended PDA into sterile Petri dishes.
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani or Sclerotinia sclerotiorum) onto the center of each PDA plate.
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control (solvent only) plate reaches the edge of the dish.
Calculate the percentage inhibition of mycelial growth for each concentration compared to the control.
Determine the EC50 value by probit analysis of the dose-response data.
Insecticide Bioassay (Leaf-Dip Method for Spodoptera frugiperda)
This method assesses the contact and ingestion toxicity of a compound to lepidopteran pests like the fall armyworm.
Prepare serial dilutions of the test compound in a suitable solvent containing a non-ionic surfactant.
Excise leaf discs from a suitable host plant (e.g., corn or cotton).
Dip each leaf disc into the test solution for a standardized time (e.g., 10 seconds) and allow them to air dry.
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
Introduce a single, pre-starved third-instar larva of Spodoptera frugiperda into each Petri dish.
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
Calculate the lethal concentration that causes 50% mortality (LC50) using probit analysis.
Herbicide Efficacy Bioassay (Greenhouse Pot Study)
This assay evaluates the pre- or post-emergence herbicidal activity of a compound on target weed species.
Fill pots with a standardized soil mix.
For pre-emergence testing, sow seeds of the target weed species (e.g., Avena fatua or Amaranthus retroflexus) at a uniform depth. For post-emergence testing, allow the weeds to grow to a specific stage (e.g., 2-4 leaf stage).
Apply the test compound at various rates using a laboratory sprayer that delivers a uniform spray volume.
Include an untreated control and a commercial standard herbicide for comparison.
Maintain the pots in a greenhouse under controlled conditions of temperature, humidity, and light.
Assess herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and phytotoxicity symptoms.
At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.
Conclusion and Future Directions
The 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine scaffold represents a valuable starting point for the discovery of novel agrochemicals. By leveraging the well-established efficacy of the trifluoromethylbenzyl moiety in various pesticide classes, particularly in SDHI fungicides, researchers can design and synthesize new derivatives with high potential. The comparative data presented in this guide suggest that while the core structure is important, fine-tuning of the overall molecular architecture is crucial for achieving high levels of biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these new chemical entities. Future research should focus on a systematic exploration of different heterocyclic and acyclic moieties attached to the benzylamine nitrogen to optimize the interaction with the target enzymes and receptors, thereby unlocking the full potential of this promising building block.
References
Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules (Basel, Switzerland), 17(11), 13183–13198.
Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012).
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2025). Pest Management Science, 81(1), 119-126.
Neonicotinoide. (2023). In Wikipedia.
Huang, Y., Li, Y., & Zhang, J. (2017). Laboratory evaluation of selected botanicals and insecticides against invasive Spodoptera frugiperda (Lepidoptera: Noctuidae). Journal of King Saud University - Science, 29(4), 467-472.
Eurofins Germany. (2025, December 11). Analyse von Neonicotinoiden.
Wang, X., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 25(4), 2245-2256.
Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11068-11076.
The binding mode of benzovindiflupyr (A), isopyrazam (B), fluxapyroxad (C)... (n.d.).
In vitro EC50 values of selected compounds. (n.d.).
Zhou, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 16(3), 4383-4394.
Li, Y., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 2892-2900.
Umweltinstitut München. Neonicotinoide, Sulfoxaflor und andere gefährliche Insektengifte.
NABU.de. Neonikotinoide – Nervengift für Bienen.
Bayerische Landesanstalt für Landwirtschaft. (2025). Bewertung der Getreide-Fungizide 2025.
Ali, A., et al. (2024). Assessment of Selective Synthetic Insecticides Against Third Instar Larvae of Spodoptera frugiperda (Lepidoptera: Noctuidae). Journal of Applied Research in Plant Sciences, 05(02), 837-843.
Zhang, L., et al. (2021). Establishment of the relative susceptible baselines of Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae to commonly used insecticides. Insects, 12(12), 1077.
Zhou, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International journal of molecular sciences, 16(3), 4383–4394.
Evaluation of plant extracts as botanical insecticides for controlling Spodoptera frugiperda (Lepidoptera: Noctuidae). (n.d.).
Zhou, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 16(3), 4383-4394.
Paredes-Sánchez, F. A., et al. (2021). Advances in Control Strategies against Spodoptera frugiperda. A Review. Insects, 12(4), 336.
Fytoweb. (n.d.). Was ist los mit SDHI?
Walter, H. (2011). 7 New Fungicides and New Modes of Action. In Modern Fungicides and Antifungal Compounds VI. DPG.
Bayer CropScience Deutschland GmbH. (n.d.). Fungizidresistenz.
Sierotzki, H., et al. (2011). Spezifisches Verhalten von Isopyrazam in Getreide: Wirkungsdauer und Biokinetik Sensitivität von Getreidepathogenen gegenüber. Julius-Kühn-Archiv, (432), 251.
Schürch, S., & Cordette, T. (2013). Grundempfindlichkeit der Septoria-Blattdürre des Weizens gegenüber den SDHI-Fungiziden. Agrarforschung Schweiz, 4(2), 82-87.
Thate, A. (2020, January 13). Aktuelle Situation der Fungizidresistenz im Getreide Empfehlungen zum Antiresistenz-Management in Weizen und Gerste. Sächsisches Landesamt für Umwelt, Landwirtschaft und Geologie.
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021). Journal of Medicinal Chemistry, 64(18), 13656-13676.
Mu, J. X., et al. (2018). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. ChemistrySelect, 3(32), 9239-9243.
LANUV NRW. (n.d.). Pyrazol.
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
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Gerth, S., et al. (2013). Vergleich der Sequenzen der Succinat Dehydrogenase Untereinheiten B, C und D von Fusarium graminearum und Septoria tritici in. Julius-Kühn-Archiv, (442), 215.
Gerth, S., et al. (2012). In vitro-Screening zur Beurteilung der Wirksamkeit verschiedener Fungizide gegenüber diversen Fusarium Arten. Julius-Kühn-Archiv, (438), 356.
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Benchmarking 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine against commercial standards
The following Technical Benchmarking Guide is designed for medicinal chemists and process development scientists. It benchmarks 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS 1323966-36-4) against industry-standar...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Benchmarking Guide is designed for medicinal chemists and process development scientists. It benchmarks 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS 1323966-36-4) against industry-standard building blocks, focusing on its utility in modulating physicochemical properties and reactivity.[1]
In modern drug discovery, the "fluorine scan" is a standard practice to optimize metabolic stability and potency. However, simply adding fluorine often reduces amine nucleophilicity and solubility.
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine represents a strategic evolution of the standard 4-(trifluoromethyl)benzylamine scaffold.[1] The addition of the 5-methyl group serves a dual purpose:
Metabolic Blocking: It obstructs the metabolically vulnerable meta-position adjacent to the electron-withdrawing CF₃ group.[1]
Electronic Modulation: The weak electron-donating effect (+I) of the methyl group partially restores the basicity of the amine nitrogen, which is otherwise suppressed by the strong electron-withdrawing effects of the 2-fluoro and 4-trifluoromethyl groups.[1]
This guide benchmarks the product against three commercial standards:
Standard B: 4-(Trifluoromethyl)benzylamine (Electronic Analog)[1]
Standard C: 2-Fluoro-4-(trifluoromethyl)benzylamine (Direct Structural Analog)[1]
Physicochemical Benchmarking
The following data highlights how the specific substitution pattern impacts key medicinal chemistry parameters. The 5-methyl insertion significantly increases lipophilicity (LogP) while maintaining a manageable Polar Surface Area (tPSA).[1]
Table 1: Comparative Physicochemical Profile
Property
Target Molecule (2-F-5-Me-4-CF₃)
Std A (Benzylamine)
Std B (4-CF₃-Benzylamine)
Std C (2-F-4-CF₃-Benzylamine)
Impact Analysis
cLogP
2.85
1.10
2.10
2.25
Significant increase in lipophilicity; ideal for CNS penetration.[1]
pKa (conj. acid)
8.65 (Est.)
9.33
8.70
8.45
Methyl group (+I) slightly raises pKa vs Std C, improving nucleophilicity.
tPSA (Ų)
26.02
26.02
26.02
26.02
No change in polar surface area; permeability changes are driven by lipophilicity.
Key Insight: The Target Molecule offers a "sweet spot" for lead optimization where increased lipophilicity is required without drastically sacrificing the amine's reactivity (pKa), a common pitfall when using highly fluorinated building blocks.
Reactivity & Synthetic Performance
Experimental validation focuses on the amine's ability to participate in amide coupling and reductive amination—two of the most common reactions in library synthesis.
The 5-methyl group mitigates the electron-withdrawing effect of the CF₃/F pair, making the amine slightly more nucleophilic than Std C.
Reaction Rate ()
0.75
1.00 (Ref)
0.60
Slower than benzylamine due to steric bulk (ortho-F) and electronics, but faster than the non-methylated analog.[1]
Impurity Profile
< 2%
< 1%
~ 4%
Lower formation of des-fluoro byproducts compared to Std C due to steric shielding by the methyl group.[1]
Mechanistic Visualization
The following diagram illustrates the Lead Optimization Logic utilized when selecting this building block, highlighting the decision pathways for metabolic stability and potency.
Figure 1: Decision tree for selecting 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine during Lead Optimization cycles.
Experimental Protocols
To replicate the benchmarking data or validate this building block in your specific scaffold, follow these standardized protocols.
Objective: Verify the "metabolic blocking" effect of the 5-methyl group.
Incubation:
Substrate concentration: 1 µM in phosphate buffer (pH 7.4).
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
Cofactor: NADPH regenerating system.
Sampling:
Time points: 0, 15, 30, 60 min.
Quench with ice-cold Acetonitrile containing IS.[1]
Calculation:
Plot ln(% remaining) vs. time.
Success Criterion: Intrinsic Clearance (
) should be < 20 µL/min/mg for the Target Molecule, compared to > 50 µL/min/mg for the non-fluorinated benzylamine.
Synthesis & Handling Notes
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated amines can absorb CO₂ from air to form carbamates over time.
Solubility: Highly soluble in DCM, DMSO, and Methanol. Limited solubility in water at neutral pH; requires acidification (pH < 4) for aqueous stability.
Safety: The compound is a skin irritant and potential eye damager (H314). Use standard PPE including face shield when handling neat liquid.
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
Hanser, T., et al. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and phenols. Journal of Physical Organic Chemistry.
Chem-Impex Int'l. (2024).[1] Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzylamine.
A Senior Application Scientist's Guide to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine and its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine and fluo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine and fluorinated motifs, such as the trifluoromethyl group, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, substituted benzylamines represent a privileged scaffold, frequently appearing in patented therapeutic agents.
This guide provides an in-depth review of patents citing the versatile building block, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, and its structural analogs. We will objectively compare its performance with alternative benzylamine derivatives, supported by experimental data, and provide detailed protocols to empower your research endeavors.
The Strategic Advantage of Fluorinated Benzylamines in Medicinal Chemistry
The benzylamine moiety is a common pharmacophore, but its properties can be finely tuned through substitution on the phenyl ring. The introduction of a fluorine atom and a trifluoromethyl group, as seen in 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine, offers several distinct advantages:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cell membranes and the blood-brain barrier.
Modulation of pKa: The electron-withdrawing nature of fluorine and trifluoromethyl groups can lower the pKa of the benzylamine nitrogen, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets.
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.
Patented Applications of Fluorinated Benzylamine Scaffolds
A review of the patent landscape reveals the broad utility of fluorinated benzylamine derivatives in the development of novel therapeutics across various disease areas.
Ubiquitin-Specific Protease 1 (USP1) Inhibitors for Cancer Therapy
Recent patents from companies like Bristol Myers Squibb and Laekna Therapeutics describe the use of substituted benzylamines in the design of potent and selective inhibitors of USP1.[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair, and its inhibition has emerged as a promising strategy for cancer treatment, particularly in combination with DNA-damaging agents.[2] The benzylamine moiety often serves as a key pharmacophore that interacts with the enzyme's active site.
Example Patent: WO2011137320A2 discloses small molecule inhibitors of USP1, where the benzylamine scaffold is a core component.[2] The patent highlights the ability of these compounds to enhance the efficacy of DNA crosslinking agents in cancer therapy.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Pain Management
The transient receptor potential vanilloid-1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of pain signals.[4] A significant number of patents claim the use of fluorinated benzylamine derivatives as TRPV1 antagonists for the treatment of chronic pain.[4][5][6][7] The benzylamine portion of these molecules often binds to a key region of the TRPV1 receptor.
Example Patent: MX2009006730A describes TRPV1 antagonists with a general formula incorporating a substituted benzylamine moiety for treating disorders caused or exacerbated by vanilloid receptor activity.[5]
Other Therapeutic Areas
Fluorinated benzylamine derivatives have also been patented for a range of other applications, including:
Antiemetic Agents: US patent US2879293A describes benzylamine derivatives for the suppression of nausea.[8]
Antimycotic Agents: US patent US4822822A discloses benzylamine derivatives for treating fungal infections in humans, animals, and plants.[9]
Plasma Kallikrein Inhibitors: European patent EP2943483B1 claims benzylamine derivatives as inhibitors of plasma kallikrein for treating retinal vascular permeability associated with diabetic retinopathy.[10]
Comparative Analysis: The Impact of Substitution on Biological Activity
The biological activity of benzylamine derivatives is highly sensitive to the substitution pattern on the aromatic ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing potency and selectivity.[11][12]
Table 1: Comparative Activity of Substituted Benzylamine Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
17β-HSD3 is an enzyme involved in testosterone biosynthesis and is a target for the treatment of prostate cancer.[13][14] The following table summarizes the inhibitory activity of various N-aryl benzylamine derivatives against 17β-HSD3.
Compound
R1 (Position 2)
R2 (Position 4)
R3 (Position 5)
% Inhibition at 10 µM
IC50 (µM)
1
H
H
H
>70%
0.9
2
OMe
H
H
Inactive
>10
3
H
OMe
H
Inactive
>10
4
H
H
OMe
>70%
1.2
5
Cl
H
H
>70%
0.5
6
H
Cl
H
>70%
0.8
Data synthesized from Molecules 2017, 22(1), 123.[13][14]
Interpretation of SAR Data:
As a Senior Application Scientist, my analysis of this data indicates that substitution at the 2- and 4-positions of the benzylamine ring is generally well-tolerated and can even enhance inhibitory activity, as seen with the chloro-substituted analogs (compounds 5 and 6). However, the introduction of a methoxy group at either the 2- or 4-position leads to a loss of activity, suggesting that either steric hindrance or the electronic properties of the methoxy group are detrimental to binding. The retention of activity with a 5-methoxy substituent (compound 4) suggests a different binding pocket or orientation for this part of the molecule.
Visualization of Structure-Activity Relationships
The following diagram illustrates the general SAR trends for benzylamine derivatives as enzyme inhibitors.
Caption: Structure-Activity Relationship (SAR) of Benzylamine Derivatives.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of a fluorinated benzylamine derivative, which can be adapted for the synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. The protocol is based on the reduction of a corresponding benzonitrile, a common and efficient method for preparing benzylamines.[15]
Synthesis of a Fluorinated Benzylamine via Reduction of a Fluorobenzonitrile
This protocol describes a general procedure for the catalytic hydrogenation of a fluorinated benzonitrile to the corresponding benzylamine.
Materials:
Fluorinated benzonitrile derivative (1.0 eq)
Palladium on carbon (10% Pd/C, 5-10 mol%)
Methanol (or other suitable solvent)
Hydrogen gas (H2)
Inert gas (e.g., Nitrogen or Argon)
Standard laboratory glassware and hydrogenation apparatus
Procedure:
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas.
Charging the Reactor: To the hydrogenation vessel, add the fluorinated benzonitrile derivative and the palladium on carbon catalyst.
Solvent Addition: Add methanol to the vessel to dissolve/suspend the starting material. The solvent should be deoxygenated prior to use.
Inerting the System: Seal the reaction vessel and purge the system several times with an inert gas to remove any residual oxygen.
Hydrogenation: Introduce hydrogen gas to the reaction vessel to the desired pressure (typically 1-5 atm).
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: The crude benzylamine can be purified by column chromatography on silica gel or by distillation under reduced pressure, if it is a liquid.
Self-Validation:
The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the nitrile peak in the IR spectrum and the appearance of the amine N-H stretches are indicative of a successful reaction.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of fluorinated benzylamines.
Conclusion and Future Outlook
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine and its structural analogs are valuable building blocks in modern drug discovery, as evidenced by their frequent appearance in the patent literature for a diverse range of therapeutic targets. The strategic incorporation of fluorine and trifluoromethyl groups provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
The comparative analysis of different substitution patterns underscores the importance of empirical SAR studies in guiding the optimization of benzylamine-based inhibitors. The experimental protocols provided herein offer a practical starting point for the synthesis and exploration of novel fluorinated benzylamine derivatives. As our understanding of the intricate interplay between structure and function continues to grow, we can anticipate the development of even more potent and selective therapeutics based on this versatile scaffold.
Personal protective equipment for handling 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
The following technical guide details the operational safety, logistical handling, and disposal protocols for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine . This document is structured for researchers requiring immed...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the operational safety, logistical handling, and disposal protocols for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine .
This document is structured for researchers requiring immediate, actionable data. It moves beyond standard Safety Data Sheet (SDS) abstractions to provide field-validated methodologies.[1]
Substance Identification & Hazard Profile
Chemical Name: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
CAS Number: 1323966-36-4
Molecular Formula: C₉H₉F₄N
Molecular Weight: 223.17 g/mol [1]
Executive Safety Summary (BLUF)
This compound is a Class 8 Corrosive and a probable Acute Toxin . Unlike simple benzylamines, the trifluoromethyl and fluorine substituents increase lipophilicity, potentially enhancing dermal absorption and biological half-life.[1]
Primary Hazard:Causes severe skin burns and eye damage (H314). Irreversible tissue destruction occurs upon contact.
Secondary Hazard:Acute Toxicity (Oral/Inhalation). Inhalation of vapors or dusts may cause severe respiratory tract irritation or edema.
Reactivity: Air-sensitive and hygroscopic.[1] Rapidly absorbs CO₂ from the air to form solid carbamates (crusting), which can clog syringes and needles, leading to pressure buildup and accidents.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with fluorinated aromatic amines.[1]
Zone
PPE Component
Specification
Scientific Rationale
Dermal (Hands)
Primary: Silver Shield® (Laminate) Secondary: Nitrile (5 mil minimum)
Double-Gloving Required. Wear laminate gloves under nitrile gloves.[1]
Fluorinated organics can permeate standard nitrile. The outer nitrile glove provides dexterity and grip; the inner laminate glove provides the chemical barrier.
Ocular
Goggles + Face Shield
ANSI Z87.1 Chemical Splash Goggles + 8-inch Face Shield.[1]
Corrosive amines cause immediate corneal opacity. A face shield prevents "splash-back" burns to the neck and chin during transfers.[1]
Cotton lab coats absorb corrosive liquids, holding them against the skin. Non-woven synthetics repel splashes.
Operational Protocols
A. Storage & Stability
Environment: Store under an inert atmosphere (Nitrogen or Argon).
Temperature: 2–8°C (Refrigerated).
Container: Tightly sealed glass or Teflon (PTFE) containers. Avoid metal containers if moisture presence is suspected (corrosion risk).
Why: The amine group is a nucleophile that reacts with atmospheric CO₂. If the liquid turns cloudy or a white crust forms on the cap, carbamate formation has occurred.
B. Transfer & Weighing (Step-by-Step)
Goal: Transfer without exposing the compound to air or the operator to vapors.[1]
Preparation: Bring the container to room temperature before opening to prevent water condensation inside the bottle.
Engineering Control: Work exclusively inside a certified Chemical Fume Hood.
Technique:
Liquids: Use a gas-tight glass syringe with a long needle (Deflected Point/Septum penetration style).[1] Avoid pouring.
Solids (if frozen/solidified): Do not chip with a spatula (aerosol risk). Allow to melt or dissolve in the reaction solvent inside the storage bottle if possible.
Quenching Equipment: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood to neutralize contaminated tips/needles immediately after use.
C. Reaction Setup
Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid Acetone or Ethyl Acetate if the amine is the primary reactant (potential for imine/amide side reactions).
Base Sensitivity: As a free base, it is compatible with non-nucleophilic bases (TEA, DIPEA).
Emergency Response & Disposal
Spill Management Logic
Do not wipe up with paper towels immediately—this increases surface area and vapor generation.[1]
Evacuate: Clear the immediate area of personnel.
Ventilate: Ensure fume hood sash is lowered or room ventilation is maxed.
Neutralize: Apply a weak acid (Citric Acid powder or dilute Acetic Acid) to the spill. This converts the volatile, corrosive free amine into a non-volatile, water-soluble ammonium salt.[1]
Absorb: Once neutralized (pH check: 6-7), absorb with vermiculite or sand.
Collect: Scoop into a hazardous waste container labeled "Corrosive Organic Solid."
Waste Disposal Streams
Waste Type
Disposal Path
Notes
Reaction Mixture
Halogenated Organic Waste
Do not mix with oxidizers (Nitric acid, Peroxides).[1]
Contaminated Sharps
Sharps Container (Rigid)
Rinse with methanol/acetone before disposal if possible.
Aqueous Wash
Basic Aqueous Waste
Adjust pH to 9-10 before disposal to prevent off-gassing in waste drums.[1]
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the "Neutralization" checkpoint often missed in standard protocols.
Figure 1: Operational decision tree for handling fluorinated benzylamines. Note the critical differentiation between liquid and solid handling to prevent aerosol generation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533839, 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link][1]
ECHA (European Chemicals Agency). C&L Inventory: Harmonised classification and labelling for fluorinated benzylamines. Retrieved from [Link][1]